molecular formula C11H12N2O2S B1269397 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine CAS No. 74605-12-2

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B1269397
CAS No.: 74605-12-2
M. Wt: 236.29 g/mol
InChI Key: FXGVKHSZIMCUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-14-7-3-4-10(15-2)8(5-7)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGVKHSZIMCUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350187
Record name 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74605-12-2
Record name 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the 2-aminothiazole scaffold in a variety of biologically active compounds.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This well-established reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In this specific synthesis, the key starting materials are 2-bromo-1-(2,5-dimethoxyphenyl)ethanone and thiourea.

The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[1]

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not extensively documented in publicly available literature, a reliable procedure can be adapted from the synthesis of analogous compounds, such as 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine.[3]

Step 1: Synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone

The synthesis of the α-haloketone intermediate, 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, is a prerequisite for the Hantzsch reaction. This can be achieved through the bromination of 1-(2,5-dimethoxyphenyl)ethanone.

Step 2: Hantzsch Thiazole Synthesis of this compound

A solution of thiourea in ethanol is added to a stirred solution of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone in ethanol.[3] The reaction mixture is then heated under reflux.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4] Upon completion, the reaction mixture is made basic, typically with a saturated aqueous solution of sodium bicarbonate.[3] The product is then extracted, and the organic layers are combined, washed, dried, and concentrated to yield the crude product, which can be further purified.[3]

Data Presentation

Table 1: Reactants and Reagents for Hantzsch Thiazole Synthesis

CompoundRoleMolar Ratio (Typical)
2-bromo-1-(2,5-dimethoxyphenyl)ethanoneα-haloketone1.0
ThioureaThioamide1.1 - 1.5
EthanolSolvent-
Sodium Bicarbonate (aq. sat.)Base (for workup)-
Dichloromethane or Ethyl AcetateExtraction Solvent-
Anhydrous Sodium Sulfate or Magnesium SulfateDrying Agent-

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₂S
Molecular Weight236.29 g/mol
AppearanceSolid
CAS Number74605-12-2

Mandatory Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2_bromo_ketone 2-bromo-1-(2,5-dimethoxyphenyl)ethanone dissolve Dissolve in Ethanol 2_bromo_ketone->dissolve thiourea Thiourea thiourea->dissolve reflux Heat to Reflux (1-3 hours) dissolve->reflux cool Cool to RT reflux->cool precipitate Precipitate in Water cool->precipitate neutralize Neutralize with NaHCO3 precipitate->neutralize filter Vacuum Filtration neutralize->filter wash Wash with Water filter->wash dry Dry wash->dry product 4-(2,5-Dimethoxyphenyl)- 1,3-thiazol-2-amine dry->product

Caption: Experimental workflow for the Hantzsch synthesis.

Hantzsch_Mechanism start α-haloketone + Thiourea step1 Nucleophilic Attack (SN2 Reaction) start->step1 intermediate1 Thiouronium Salt Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product 2-Aminothiazole step3->product

References

An In-depth Technical Guide on the Chemical Properties of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes relevant information on closely related 2-aminothiazole derivatives to provide a contextual understanding of its expected characteristics and potential applications.

Core Chemical Properties

This compound is a heterocyclic organic compound belonging to the 2-aminothiazole class. The core structure consists of a thiazole ring substituted with an amino group at the 2-position and a 2,5-dimethoxyphenyl group at the 4-position.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-amine (Isomer)[1]4-(p-Methoxyphenyl)-1,3-thiazol-2-amine (Analogue)[2]
Molecular Formula C₁₁H₁₂N₂O₂SC₁₁H₁₂N₂O₂SC₁₀H₁₀N₂OS
Molecular Weight 236.29 g/mol 236.29 g/mol 206.26 g/mol
CAS Number 74605-12-223111-45-72104-04-3
Physical Form SolidData not availableSolid
Melting Point Data not availableData not available204-207 °C
Boiling Point Data not available394.6 °C (Predicted)Data not available
Solubility Data not availableData not availableData not available
Density Data not available1.258 g/cm³ (Predicted)Data not available

Synthesis and Experimental Protocols

The most common and established method for the synthesis of 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea in the case of 2-aminothiazoles.

General Hantzsch Thiazole Synthesis Workflow

The synthesis of this compound would proceed via the reaction of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone with thiourea.

Hantzsch_Synthesis reactant1 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone reaction Condensation reactant1->reaction + reactant2 Thiourea reactant2->reaction + product This compound reaction->product

Caption: General workflow for the Hantzsch synthesis of the target compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

While a specific protocol for this compound is not available, the following procedure, adapted from the synthesis of similar 2-amino-4-arylthiazoles, can be utilized[3][4]:

Materials:

  • 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone

  • Thiourea

  • Ethanol or Methanol

  • 5% Sodium Bicarbonate or Sodium Carbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,5-dimethoxyphenyl)ethanone (1.0 equivalent) in ethanol or methanol.

  • Add thiourea (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically within 1-3 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

  • Neutralize the solution with a 5% sodium bicarbonate or sodium carbonate solution.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ample deionized water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified product in a desiccator or vacuum oven.

Characterization: The final product should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectral Data

Specific spectral data for this compound is not available in the surveyed literature. The following tables provide expected characteristic signals based on the analysis of related compounds.

Table 2: Predicted ¹H NMR Spectral Data

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
NH₂Broad singlet1H
Thiazole-HSinglet1H
Aromatic-H6.8 - 7.5Multiplet
OCH₃~3.8Singlet
OCH₃~3.9Singlet

Table 3: Predicted ¹³C NMR Spectral Data

CarbonExpected Chemical Shift (δ, ppm)
C=N (Thiazole)165 - 170
C-S (Thiazole)145 - 150
C-H (Thiazole)100 - 110
Aromatic C-O150 - 155
Aromatic C-C120 - 130
Aromatic C-H110 - 120
OCH₃55 - 60

Table 4: Predicted IR Spectral Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3100 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=N Stretch (Thiazole)1620 - 1650Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Methoxy)1020 - 1250Strong
C-N Stretch1250 - 1350Medium

Table 5: Predicted Mass Spectrometry Data

IonExpected m/zNote
[M]⁺236Molecular Ion
[M+H]⁺237Protonated Molecular Ion

Biological Activity and Potential Signaling Pathways

While no specific biological studies have been published for this compound, the 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.

Potential Therapeutic Areas

Based on the activities of related compounds, this compound may exhibit potential in the following areas:

  • Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer properties by targeting various cellular mechanisms.

  • Antimicrobial Activity: The thiazole ring is a key component of many antibacterial and antifungal agents.

  • Anti-inflammatory Activity: Certain 2-aminothiazole derivatives have shown anti-inflammatory effects.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of 2-aminothiazole derivatives are often attributed to their interaction with various enzymes and signaling pathways.

Biological_Activity cluster_potential_targets Potential Molecular Targets cluster_cellular_effects Resulting Cellular Effects Kinases Protein Kinases Apoptosis Apoptosis Kinases->Apoptosis CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest Tubulin Tubulin Tubulin->CellCycleArrest MicrobialEnzymes Microbial Enzymes InhibitionOfGrowth Inhibition of Microbial Growth MicrobialEnzymes->InhibitionOfGrowth Compound 4-(2,5-Dimethoxyphenyl)- 1,3-thiazol-2-amine Compound->Kinases Inhibition Compound->Tubulin Disruption Compound->MicrobialEnzymes Inhibition

Caption: Potential biological targets and cellular effects of 2-aminothiazole derivatives.

  • Protein Kinase Inhibition: Many anticancer drugs containing the 2-aminothiazole scaffold, such as Dasatinib, function as inhibitors of protein kinases involved in cancer cell proliferation and survival signaling pathways.

  • Tubulin Polymerization Inhibition: Some 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

  • Inhibition of Microbial Enzymes: As antimicrobial agents, these compounds may target essential enzymes in bacteria or fungi, disrupting their metabolic or reproductive processes.

Conclusion

This compound is a compound of interest for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While specific experimental data for this molecule is currently limited, its structural similarity to other biologically active 2-aminothiazoles suggests a high potential for therapeutic applications. The synthetic route via the Hantzsch thiazole synthesis is well-established, providing a clear path for its preparation and subsequent biological evaluation. Future research should focus on the detailed characterization of its physicochemical properties, elucidation of its spectral data, and comprehensive screening for its anticancer, antimicrobial, and other potential biological activities to fully understand its therapeutic potential.

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 2-aminothiazole scaffold in a variety of biologically active molecules. The dimethoxyphenyl moiety is also a common feature in pharmacologically active compounds. This document provides a technical overview of the synthesis and expected spectroscopic characteristics of this compound to aid researchers in its preparation and characterization.

Experimental Protocols

The synthesis of 4-aryl-1,3-thiazol-2-amines is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thiourea derivative.

General Synthesis of this compound

This protocol describes a generalized procedure for the synthesis of the title compound, which may require optimization.

Step 1: Synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one

  • To a solution of 1-(2,5-dimethoxyphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at 0-5 °C with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the bromine color dissipates.

  • Remove the solvent under reduced pressure. The crude 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hantzsch Thiazole Synthesis

  • In a round-bottom flask, dissolve 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in a polar solvent such as ethanol or methanol.[1]

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a dilute solution of a weak base, such as 5% sodium carbonate, to neutralize the hydrobromide salt of the product and induce precipitation.[2]

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.[1]

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

Spectroscopic Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and known spectroscopic values for the constituent functional groups.

Predicted ¹H NMR Spectroscopic Data

(Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20s2H-NH₂ (amine protons)
~7.10d1HPhenyl H-3'
~7.00dd1HPhenyl H-4'
~6.90d1HPhenyl H-6'
~6.80s1HThiazole H-5
~3.80s3HOCH₃ (at C-2')
~3.75s3HOCH₃ (at C-5')
Predicted ¹³C NMR Spectroscopic Data

(Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~168.0Thiazole C-2 (C-NH₂)
~153.0Phenyl C-2' (C-OCH₃)
~151.0Phenyl C-5' (C-OCH₃)
~148.0Thiazole C-4
~124.0Phenyl C-1'
~117.0Phenyl C-6'
~114.0Phenyl C-4'
~113.0Phenyl C-3'
~105.0Thiazole C-5
~56.0OCH₃
~55.5OCH₃
Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine)
3100-3000MediumAromatic C-H stretching
2980-2850MediumAliphatic C-H stretching (methoxy)
~1620StrongC=N stretching (thiazole ring)
~1580StrongC=C stretching (aromatic ring)
~1500StrongN-H bending (amine)
~1250StrongAsymmetric C-O-C stretching (ether)
~1040StrongSymmetric C-O-C stretching (ether)
~820StrongC-H out-of-plane bending (aromatic)
~700MediumC-S stretching
Predicted Mass Spectrometry Data
m/z ValueAssignment
[M]+•Molecular ion peak corresponding to the exact mass of C₁₁H₁₂N₂O₂S
[M+H]⁺Protonated molecular ion peak
Key FragmentsFragments corresponding to the loss of CH₃, OCH₃, and cleavage of the thiazole ring.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of Compound (e.g., Hantzsch Reaction) Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Crude Product H_NMR ¹H NMR Spectroscopy Purification->H_NMR Pure Sample C_NMR ¹³C NMR Spectroscopy Purification->C_NMR IR_Spec IR Spectroscopy Purification->IR_Spec Mass_Spec Mass Spectrometry Purification->Mass_Spec Data_Analysis Data Analysis and Structure Elucidation H_NMR->Data_Analysis C_NMR->Data_Analysis IR_Spec->Data_Analysis Mass_Spec->Data_Analysis Final_Report Final Report / Publication Data_Analysis->Final_Report Confirmed Structure

Caption: Workflow for synthesis and spectroscopic analysis.

References

Crystal Structure of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine: Data Not Currently Available in Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a deposited crystal structure for the compound 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine.

Therefore, it is not possible to provide an in-depth technical guide with quantitative crystallographic data, detailed experimental protocols for structure determination, or visualizations of its specific crystal structure as the foundational data is not publicly available.

While the crystal structure of the precise compound of interest has not been reported, structural information for closely related molecules is available. For instance, the crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole , which shares the same substituted phenyl ring, has been determined and offers insights into the potential conformation of the 2,5-dimethoxyphenyl moiety.[1] Additionally, crystallographic data for other substituted 4-phenyl-1,3-thiazol-2-amine derivatives, such as 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine , have been published.[2] This data provides a general understanding of the packing and hydrogen bonding motifs that can occur in this class of compounds.

Researchers, scientists, and drug development professionals interested in the structural properties of this compound would need to perform a single-crystal X-ray diffraction experiment to determine its crystal structure.

General Experimental Workflow for Crystal Structure Determination

For a novel compound like this compound, the typical workflow to determine its crystal structure would be as follows. This generalized process is based on standard crystallographic procedures.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 4-(2,5-Dimethoxyphenyl) -1,3-thiazol-2-amine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation (e.g., checkCIF) refinement->validation deposition deposition validation->deposition Deposition in Crystallographic Database (e.g., CCDC)

Caption: Generalized experimental workflow for the determination of a small molecule crystal structure.

Should the crystal structure of this compound be determined and published in the future, a detailed technical guide could be prepared. This would include tables of its specific crystallographic data (unit cell parameters, space group, atomic coordinates, bond lengths, and angles), a detailed description of the experimental methods used for its synthesis and crystallization, and visualizations of its molecular structure and packing in the crystal lattice.

References

Mechanism of Action of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine, a synthetic aminothiazole derivative. While direct and extensive research on this specific isomer is limited, this document synthesizes available data from closely related analogs to propose its most likely biological activities and molecular targets. The primary proposed mechanisms are the inhibition of tubulin polymerization for anticancer effects and the inhibition of 5-lipoxygenase for anti-inflammatory activities. This guide provides a comprehensive overview of the hypothesized signaling pathways, quantitative bioactivity data from analogous compounds, and detailed experimental protocols for key assays.

Introduction

Thiazole-containing compounds represent a versatile class of heterocyclic scaffolds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 2-aminothiazole core is a key pharmacophore in several clinically approved drugs. The biological activity of these compounds is often modulated by the nature and position of their aryl substituents. This guide focuses on the this compound isomer, postulating its mechanism of action based on robust evidence from structurally similar molecules.

Proposed Mechanism of Action

Based on extensive research on substituted diaryl-1,3-thiazole-2-amines, two primary mechanisms of action are proposed for this compound:

Anticancer Activity: Inhibition of Tubulin Polymerization

The most probable anticancer mechanism for this class of compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Several analogs with dimethoxy-phenyl substitutions have been shown to bind to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin heterodimers into microtubules, which are essential for mitotic spindle formation. The disruption of the mitotic spindle leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.

dot

cluster_0 Cellular Effects Compound 4-(2,5-Dimethoxyphenyl)- 1,3-thiazol-2-amine Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Assembly Microtubules->Spindle Required for G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Proposed pathway for anticancer activity via tubulin polymerization inhibition.

Anti-inflammatory Activity: Inhibition of 5-Lipoxygenase (5-LOX)

Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have demonstrated potent anti-inflammatory activity through the direct inhibition of 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent mediators of inflammation. By inhibiting 5-LOX, this compound could potentially reduce the production of pro-inflammatory leukotrienes, thereby exerting an anti-inflammatory effect.

dot

cluster_1 Arachidonic Acid Cascade Compound 4-(2,5-Dimethoxyphenyl)- 1,3-thiazol-2-amine LOX 5-Lipoxygenase (5-LOX) Compound->LOX Inhibits Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 AA->LOX Substrate Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Catalyzes Inflammation Inflammation Leukotrienes->Inflammation Mediates

Caption: Proposed pathway for anti-inflammatory activity via 5-LOX inhibition.

Quantitative Bioactivity Data of Analogous Compounds

The following tables summarize the quantitative data for compounds structurally related to this compound. This data provides a benchmark for the potential potency of the target compound.

Table 1: Antiproliferative and Tubulin Inhibition Activity of Thiazole Analogs

Compound NameCancer Cell LineAntiproliferative IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-79010.36Not Reported[1]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineMGC-8030.86Not Reported[1]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineBcap-370.61Not Reported[1]
4-(4-ethoxyphenyl)-N-methylthiazol-2-amineMCF-70.038Not Reported[2]
4-(naphthalen-2-yl)-1,3-thiazol-2-amine derivative (5b)MCF-70.483.3[3]
4-(naphthalen-2-yl)-1,3-thiazol-2-amine derivative (5b)A5490.97Not Reported[3]

Table 2: 5-Lipoxygenase (5-LOX) Inhibition by Thiazole Analogs

Compound NameAssay Type5-LOX IC₅₀Reference
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amineIn vitroPotent Inhibition (Specific IC₅₀ not stated)[4]
4-(4-chlorophenyl)thiazol-2-amine derivative (20)Cell-free assay50 nM[5]
5-benzylidene-2-phenyl-4-thiazolone derivative (3e)In vitro12.67 µM[6]

Experimental Protocols

The following are detailed methodologies for the key experiments relevant to the proposed mechanisms of action.

Tubulin Polymerization Inhibition Assay (Turbidity-based)

This protocol describes a standard method to assess the effect of a compound on the in vitro assembly of purified tubulin.

dot

cluster_workflow Experimental Workflow: Tubulin Polymerization Assay Prep Reagent Preparation (Tubulin, GTP, Buffer, Compound) Reaction Assemble Reaction Mix on Ice (Buffer, GTP, Compound/Vehicle) Prep->Reaction Incubate Pre-incubate Plate at 37°C Initiate Initiate Polymerization (Add cold Tubulin solution) Incubate->Initiate Transfer Mix Measure Kinetic Measurement (OD at 340 nm every 30s for 60-90 min at 37°C) Initiate->Measure Analyze Data Analysis (Plot OD vs. Time, Calculate Vmax, Determine IC₅₀) Measure->Analyze

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Positive control (e.g., Colchicine, Nocodazole)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled spectrophotometer or plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

    • Prepare a 10 mM GTP working stock by diluting the 100 mM stock with buffer.

    • Prepare serial dilutions of the test compound in General Tubulin Buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

  • Reaction Assembly:

    • Pre-warm the plate reader to 37°C.

    • On ice, add the following to the wells of the 96-well plate:

      • General Tubulin Buffer

      • GTP (to a final concentration of 1 mM)

      • Test compound dilution, vehicle, or positive control.

  • Initiation and Measurement:

    • To initiate the polymerization, add the cold tubulin solution to each well for a final concentration of ~2 mg/mL. Mix gently by pipetting.

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the change in optical density (OD) at 340 nm every 30 seconds for 60 to 90 minutes.

  • Data Analysis:

    • Plot the OD340 values against time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) and the steady-state polymer mass.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

This protocol outlines a method to measure the inhibition of 5-LOX activity by monitoring the formation of conjugated dienes from a substrate like linoleic or arachidonic acid.

Materials:

  • Human recombinant 5-lipoxygenase or purified soybean 5-LOX

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4 or 0.1 M phosphate buffer, pH 8.0)

  • Substrate: Linoleic acid or arachidonic acid solution

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Positive control (e.g., Zileuton, Quercetin)

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the 5-LOX enzyme in the assay buffer.

    • Prepare a working solution of the substrate (e.g., 10 mM linoleic acid).

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Assembly:

    • In the wells of the UV-transparent plate or cuvettes, add:

      • Assay Buffer

      • Test compound dilution, vehicle, or positive control.

    • Add the 5-LOX enzyme solution to each well.

    • Incubate the mixture at room temperature (or 25°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxydienes.

    • Monitor the absorbance kinetically for 3-6 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

While direct experimental validation for this compound is needed, the available evidence from analogous structures strongly suggests a dual mechanism of action. As an anticancer agent, it likely functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization at the colchicine binding site. As an anti-inflammatory agent, it may act by inhibiting the 5-lipoxygenase enzyme in the arachidonic acid pathway. The data and protocols presented in this guide offer a robust framework for researchers to further investigate and validate these proposed mechanisms.

References

Potential Therapeutic Targets of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and its structurally related analogs. The available research strongly indicates that compounds belonging to the N,4-diaryl-1,3-thiazole-2-amine class primarily target tubulin , a key component of the cytoskeleton, thereby exhibiting potent antiproliferative activity. This document summarizes the key findings, presents quantitative data for closely related compounds, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Therapeutic Target: Tubulin

The primary therapeutic target identified for N,4-diaryl-1,3-thiazole-2-amine derivatives is tubulin. These compounds act as tubulin polymerization inhibitors, disrupting the dynamic instability of microtubules, which are essential for various cellular processes, including cell division, motility, and intracellular transport.[1] By binding to tubulin, these small molecules interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] Molecular docking studies suggest that these compounds, much like the well-known agent colchicine, bind to the colchicine-binding site on β-tubulin.[1][2]

Signaling Pathway

The inhibition of tubulin polymerization by this compound and its analogs initiates a cascade of events culminating in apoptotic cell death. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades.

G cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects Drug 4-(2,5-Dimethoxyphenyl)- 1,3-thiazol-2-amine Analogs Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binding and Inhibition Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule Spindle Mitotic Spindle Malformation Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Signaling pathway of tubulin inhibition by this compound analogs.

Quantitative Data: Antiproliferative Activity of Analogs

While specific data for this compound is not extensively available in the reviewed literature, several studies have reported the half-maximal inhibitory concentrations (IC₅₀) for structurally similar compounds against various human cancer cell lines. This data provides a strong indication of the potential potency of the core scaffold.

CompoundCancer Cell LineIC₅₀ (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)SGC-7901 (gastric)0.36[1]
MGC-803 (gastric)0.52[1]
BGC-823 (gastric)0.86[1]
4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amineNot Specified3.2[2]
4-Substituted methoxybenzoyl-aryl-thiazole (8f)Various0.021-0.071[3]
4-(3,4,5-Trimethoxyphenyl)-thiazole-pyrimidine (4b)HOP-92 (NSCL)>10 (GI=86.28%)[4]

GI = Growth Inhibition

Other Potential Therapeutic Targets

Beyond tubulin inhibition, the broader chemical class of thiazole derivatives has been investigated for a range of other biological activities, suggesting additional potential therapeutic targets for this compound.

  • 5-Lipoxygenase (5-LOX): Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have demonstrated direct inhibitory activity against 5-LOX, a key enzyme in the synthesis of leukotrienes, which are mediators of inflammation.[5] This suggests a potential role in treating inflammatory diseases.

  • Deoxyribonuclease I (DNase I): Some 4-(4-chlorophenyl)thiazol-2-amines have been identified as inhibitors of DNase I, an enzyme implicated in the pathophysiology of some neurodegenerative diseases.[6][7][8]

  • Kinases: The thiazole scaffold is present in multi-kinase inhibitors like Dasatinib, suggesting that derivatives could be designed to target various protein kinases involved in cancer signaling.[4]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Thiazole derivatives have been explored as inhibitors of cholinesterases, which are key targets in the symptomatic treatment of Alzheimer's disease.[9][10]

Experimental Protocols

The identification and validation of tubulin as a target for this class of compounds involve a series of well-established experimental procedures.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogs) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

  • Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer is prepared.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of polymerization in the presence of the compound are compared to a control (e.g., DMSO).

Immunofluorescence Staining for Microtubule Integrity

This cell-based assay visualizes the effect of the compound on the microtubule network within cells.

Methodology:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound for a defined period.

  • Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized (e.g., with Triton X-100).

  • Immunostaining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

  • Microscopy: The coverslips are mounted on slides, and the microtubule morphology is observed using a fluorescence microscope.

G cluster_workflow Experimental Workflow for Target Validation Start Hypothesis: Compound inhibits cancer cell growth MTT Cell Viability Assay (MTT Assay) Start->MTT IC50 Determine IC₅₀ (Antiproliferative Activity) MTT->IC50 Tubulin_Assay In Vitro Tubulin Polymerization Assay IC50->Tubulin_Assay If active Inhibition Confirm Direct Tubulin Inhibition Tubulin_Assay->Inhibition Immunofluorescence Immunofluorescence Staining of Microtubules Inhibition->Immunofluorescence If positive Disruption Visualize Microtubule Disruption in Cells Immunofluorescence->Disruption End Target Validated: Tubulin Inhibitor Disruption->End If observed

Figure 2: General experimental workflow for validating tubulin as a therapeutic target.

Conclusion

The available scientific evidence strongly suggests that this compound, in line with its structural analogs, is a promising candidate for development as an anticancer agent with tubulin as its primary therapeutic target. Its mechanism of action likely involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile. Additionally, the diverse biological activities associated with the thiazole scaffold suggest that this compound may have other potential applications in areas such as anti-inflammatory and neurodegenerative disease therapies, which merit further investigation.

References

An In-depth Technical Guide to 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine scaffold represents a promising chemotype in the discovery of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of this class of compounds and their analogs. Detailed experimental protocols for key biological assays are presented, alongside a quantitative summary of the antiproliferative activities of representative derivatives. Furthermore, this guide visualizes the primary mechanism of action—tubulin polymerization inhibition leading to cell cycle arrest—and outlines a typical experimental workflow for the evaluation of these compounds.

Core Structure and Therapeutic Potential

The core structure of interest features a 1,3-thiazol-2-amine moiety substituted at the 4-position with a 2,5-dimethoxyphenyl group. Thiazole-containing compounds are a well-established class of heterocyclic scaffolds with a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The dimethoxyphenyl substitution pattern is a key feature of many natural and synthetic compounds with potent biological effects, often influencing metabolic stability and target engagement. Analogs of this core structure, particularly those with additional substitutions on the thiazole or phenyl rings, have demonstrated significant potential as inhibitors of cellular proliferation, with a primary mechanism involving the disruption of microtubule dynamics.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thiourea or thioamide.

A general synthetic route is depicted below:

G cluster_start Starting Materials cluster_reaction1 Step 1: Bromination cluster_intermediate Intermediate cluster_reaction2 Step 2: Hantzsch Thiazole Synthesis cluster_product Final Product 2,5-Dimethoxyacetophenone 2,5-Dimethoxyacetophenone Reaction1 α-Bromination 2,5-Dimethoxyacetophenone->Reaction1 Bromine Bromine Bromine->Reaction1 Thiourea Thiourea Reaction2 Condensation & Cyclization Thiourea->Reaction2 alpha_Bromo 2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-one Reaction1->alpha_Bromo alpha_Bromo->Reaction2 Final_Product 4-(2,5-Dimethoxyphenyl)- 1,3-thiazol-2-amine Reaction2->Final_Product

Caption: General Synthetic Pathway for this compound.

Further derivatization can be achieved by employing substituted thioureas or by subsequent modification of the 2-amino group or the phenyl ring.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Derivatives of the 4-(dimethoxyphenyl)-1,3-thiazol-2-amine scaffold have primarily been investigated for their antiproliferative activity against various cancer cell lines. The mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected 4-(dimethoxyphenyl)-1,3-thiazol-2-amine analogs against various human cancer cell lines. It is important to note that the substitution pattern on the phenyl ring significantly impacts potency.

Compound IDPhenyl SubstitutionR Group (on 2-amino)Cell LineIC50 (µM)Reference
1a 2,4-DimethoxyHSGC-79010.86[1]
1b 2,4-DimethoxyHMGC-8030.36[1]
1c 2,4-DimethoxyHBGC-8230.52[1]
2a 3,4,5-Trimethoxy6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-ylHCT-116>10[2]
2b 3,4,5-Trimethoxy6-(4-Benzylpiperazin-1-yl)-2-methylpyrimidin-4-ylHCT-1166.4[2]
2c 3,4,5-Trimethoxy6-(4-(4-Fluorophenyl)piperazin-1-yl)-2-methylpyrimidin-4-ylHCT-1167.9[2]
Structure-Activity Relationship (SAR) Insights

From the available data, several SAR trends can be deduced:

  • Phenyl Ring Substitution: The position and number of methoxy groups on the phenyl ring are critical for activity. The 3,4,5-trimethoxy substitution pattern, a hallmark of potent tubulin inhibitors like colchicine, often confers high potency.

  • Substitution at the 2-Amino Position: Modification of the 2-amino group with bulky substituents can modulate the activity and selectivity of the compounds. For instance, the introduction of a substituted pyrimidine ring has been explored to target kinases.

  • Substitution at the 5-Position of the Thiazole Ring: While the core topic focuses on derivatives unsubstituted at this position, it is noteworthy that substitution at the 5-position of the thiazole ring can also significantly influence biological activity.

Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest

A primary mechanism of action for the anticancer activity of these compounds is the inhibition of tubulin polymerization. By binding to tubulin, these molecules prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.

G Thiazole 4-(2,5-Dimethoxyphenyl)- 1,3-thiazol-2-amine Derivative Tubulin Tubulin Dimers (α/β) Thiazole->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disrupts Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Cell_Proliferation Cancer Cell Proliferation Apoptosis->Cell_Proliferation Inhibits G Design Compound Design & Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Design->Purification Screening In Vitro Antiproliferative Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 < 10 µM) Screening->Hit_ID MoA Mechanism of Action Studies Hit_ID->MoA Potent Compounds Tubulin_Assay Tubulin Polymerization Assay MoA->Tubulin_Assay Cell_Cycle Cell Cycle Analysis MoA->Cell_Cycle Apoptosis_Assay Apoptosis Assay MoA->Apoptosis_Assay SAR SAR Analysis & Lead Optimization MoA->SAR SAR->Design Iterative Design In_Vivo In Vivo Efficacy Studies (Xenograft Models) SAR->In_Vivo Optimized Leads

References

The Pivotal Role of the 2,5-Dimethoxyphenyl Moiety in 2-Aminothiazole-Based Tubulin Inhibitors: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the structure-activity relationship (SAR) of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and its derivatives reveals critical insights into their potent anticancer activity, primarily driven by the inhibition of tubulin polymerization. This technical guide synthesizes findings from multiple studies to provide a detailed overview for researchers, scientists, and drug development professionals in the field of oncology. The strategic placement of the 2,5-dimethoxyphenyl group, in conjunction with modifications on the thiazole core and the 2-amino position, significantly influences the biological activity of these compounds, marking them as a promising class of antimitotic agents.

The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] In the context of anticancer research, derivatives of 4-aryl-1,3-thiazol-2-amine have emerged as potent inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in cancerous cells.[2][3] These agents bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]

Structure-Activity Relationship (SAR) Analysis

The potency of these thiazole derivatives is intricately linked to the substitution patterns on the aryl ring at the C4 position of the thiazole, as well as modifications at the C2-amino group.

The Significance of the 2,5-Dimethoxy Substitution

The 2,5-dimethoxyphenyl moiety at the C4 position of the thiazole ring is a crucial determinant of the antiproliferative activity. The methoxy groups at positions 2 and 5 of the phenyl ring play a vital role in the binding of the molecule to the colchicine site of tubulin. Studies on analogous compounds, such as the 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs), have demonstrated that variations in the methoxy substitution pattern on the phenyl ring can lead to significant changes in cytotoxicity.[4] For instance, the presence of a 3,4,5-trimethoxyphenyl group in some analogs results in excellent inhibition of cancer cell growth.[4] While the specific 2,5-dimethoxy substitution is a key feature, the broader principle is that the electronic and steric properties conferred by methoxy groups in these positions are critical for optimal interaction with the target protein.

Modifications at the C2-Amino Group

The amino group at the C2 position of the thiazole ring provides a crucial point for structural modification to enhance potency and modulate pharmacokinetic properties. N-acylation of the 2-amino group with various substituents has been explored to understand its impact on anticancer activity. For example, the introduction of an N-(2,4-dimethoxyphenyl) group at this position has been shown to yield highly potent compounds.[2] This suggests that an additional substituted aromatic ring at the C2-amino position can further enhance the binding affinity to the tubulin protein.

The Role of the Thiazole Core

The 1,3-thiazole ring acts as a central scaffold, orienting the critical pharmacophoric elements—the C4-aryl group and the C2-amino substituent—in the correct spatial arrangement for effective binding to the colchicine site. The inherent chemical properties of the thiazole ring also contribute to the overall stability and bioavailability of the compounds.

Quantitative SAR Data

The following table summarizes the antiproliferative activity (IC50 values) of representative 4-(aryl)-1,3-thiazol-2-amine derivatives against various human cancer cell lines. This data highlights the impact of different substitution patterns on their anticancer potency.

Compound IDC4-Aryl SubstituentC2-Amino SubstituentCancer Cell LineIC50 (µM)Reference
10s 4-methoxyphenylN-(2,4-dimethoxyphenyl)SGC-7901Not specified, but most potent[2]
8f 3,4,5-trimethoxyphenyl(Not specified in abstract)Various0.021 - 0.071[4]
8g 3,5-dimethoxyphenyl(Not specified in abstract)Various0.170 - 0.424[4]

Note: The specific compound this compound was not explicitly quantified in the provided search results, hence data from closely related and illustrative analogs are presented.

Experimental Protocols

Synthesis of 4-Aryl-1,3-thiazol-2-amines (Hantzsch Thiazole Synthesis)

A general and widely used method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[5]

Procedure:

  • Preparation of α-bromoketone: The corresponding acetophenone (e.g., 2,5-dimethoxyacetophenone) is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield the α-bromoacetophenone.

  • Cyclocondensation: The α-bromoacetophenone is then reacted with thiourea in a suitable solvent, such as ethanol.

  • The reaction mixture is typically heated under reflux for a specified period.

  • Upon cooling, the product, this compound hydrobromide, often precipitates and can be collected by filtration.

  • The free base can be obtained by neutralization with a suitable base, such as sodium bicarbonate solution.

In Vitro Antiproliferative Activity (MTT Assay)

The cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

Procedure:

  • Reaction Mixture Preparation: Purified tubulin is mixed with a polymerization buffer containing GTP in a 96-well plate.

  • Compound Addition: The test compounds at various concentrations are added to the wells. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) are used as controls.

  • Polymerization Monitoring: The plate is incubated at 37°C, and the increase in absorbance (turbidity) at 340 nm is monitored over time using a plate reader. The formation of microtubules leads to an increase in light scattering.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. The IC50 value for the inhibition of tubulin polymerization is calculated.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

G General Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., 2,5-Dimethoxyacetophenone, Thiourea) B Hantzsch Thiazole Synthesis A->B Reaction C 4-(2,5-Dimethoxyphenyl)- 1,3-thiazol-2-amine B->C Cyclocondensation D In Vitro Antiproliferative Screening (MTT Assay) C->D E Identification of Active Compounds D->E F Mechanism of Action Studies (Tubulin Polymerization Assay) E->F G Lead Compound F->G

Caption: A flowchart illustrating the general workflow from synthesis to the identification of lead compounds.

G Mechanism of Action: Tubulin Polymerization Inhibition cluster_tubulin Microtubule Dynamics cluster_effects Cellular Effects Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Arrest G2/M Phase Arrest Inhibitor 4-(2,5-Dimethoxyphenyl)- 1,3-thiazol-2-amine Derivative Inhibitor->Tubulin Inhibitor->Microtubule Inhibits Polymerization Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition leading to apoptosis.

Conclusion

The structure-activity relationship of this compound and its analogs underscores the importance of the 2,5-dimethoxyphenyl moiety for potent tubulin polymerization inhibition and anticancer activity. The modular nature of the 2-aminothiazole scaffold allows for systematic modifications at the C2 and C4 positions, providing a robust platform for the design and development of new, highly effective antimitotic agents. Further optimization of these structures could lead to the discovery of clinical candidates with improved efficacy and safety profiles for the treatment of various cancers.

References

An In-Depth Technical Guide to the In Silico Modeling of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical framework for the in silico modeling of the novel compound 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine. It outlines a systematic approach, from initial physicochemical characterization to advanced molecular dynamics simulations, to predict its biological activity and pharmacokinetic profile. This guide is intended to serve as a practical resource for researchers engaged in the early-stage discovery and development of new therapeutic agents.

Introduction to this compound

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The subject of this guide, this compound, is a derivative that incorporates a 2,5-dimethoxyphenyl moiety. This substitution is of particular interest as dimethoxyphenyl groups are present in various compounds known to interact with biological targets such as kinases and G-protein coupled receptors (GPCRs). For instance, derivatives of 1-(2,5-dimethoxyphenyl)isopropylamine are known to be potent agonists of the serotonin 5-HT2A receptor.[1][2]

In silico modeling techniques are indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of new chemical entities. By predicting the interaction of a compound with its potential biological targets and its pharmacokinetic properties, these computational methods can significantly accelerate the identification and optimization of lead candidates.

Physicochemical Properties and Drug-Likeness Analysis

A crucial first step in the in silico evaluation of a drug candidate is the assessment of its physicochemical properties and compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These parameters provide an early indication of the compound's potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

PropertyPredicted ValueLipinski's Rule of Five
Molecular Weight ( g/mol )250.31< 500
LogP (octanol/water partition coefficient)2.8≤ 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors4≤ 10
Molar Refractivity70.240 - 130
Polar Surface Area (Ų)74.9< 140

Note: These values are estimations derived from computational models and should be experimentally verified.

Potential Biological Targets and Rationale

Based on the structural motifs present in this compound, several classes of proteins emerge as potential biological targets.

  • Serotonin Receptors: The 2,5-dimethoxyphenyl group is a key pharmacophore in several known agonists of the serotonin 5-HT2A receptor.[1][3]

  • Protein Kinases: The 2-aminothiazole core is a common scaffold in numerous kinase inhibitors.[4][5] Given the role of kinases in a multitude of cellular signaling pathways, this compound could potentially modulate the activity of one or more kinases.

  • Tubulin: Some thiazole derivatives have been shown to inhibit tubulin polymerization, a mechanism of action for several successful anticancer drugs.

For the purpose of this guide, we will focus on the serotonin 5-HT2A receptor as a primary hypothetical target for this compound due to the strong evidence linking the 2,5-dimethoxyphenyl moiety to this receptor family.

In Silico Modeling Workflow

The following workflow outlines a comprehensive in silico strategy to investigate the interaction of this compound with a selected protein target and to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

in_silico_workflow cluster_prep Preparation cluster_modeling Modeling & Simulation cluster_analysis Analysis & Prediction cluster_validation Experimental Validation ligand_prep Ligand Preparation (3D structure generation, energy minimization) docking Molecular Docking (Predict binding pose and affinity) ligand_prep->docking admet_pred ADMET Prediction (Pharmacokinetics and toxicity) ligand_prep->admet_pred protein_prep Protein Preparation (PDB selection, cleaning, protonation) protein_prep->docking md_sim Molecular Dynamics (Assess complex stability and dynamics) docking->md_sim binding_analysis Binding Free Energy Calculation (MM/PBSA) md_sim->binding_analysis experimental_assays In Vitro Assays (Binding, functional, cytotoxicity) binding_analysis->experimental_assays admet_pred->experimental_assays

A generalized workflow for the in silico evaluation of a small molecule drug candidate.

Detailed Methodologies for Key In Silico Experiments

Objective: To predict the preferred binding mode and estimate the binding affinity of this compound to the active site of its putative protein target (e.g., serotonin 5-HT2A receptor).

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For the 5-HT2A receptor, a suitable structure would be one co-crystallized with a ligand (e.g., PDB ID: 6A93).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH (7.4).

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder.

    • Assign appropriate atom types and partial charges.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

    • Perform the docking calculation using software such as AutoDock, Glide, or GOLD.

    • Generate a set of possible binding poses for the ligand within the receptor's active site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • Select the most plausible binding pose based on the docking score and the nature of the interactions.

Objective: To assess the stability of the predicted protein-ligand complex and to study its dynamic behavior over time.

Protocol:

  • System Preparation:

    • Use the best-ranked pose from the molecular docking study as the starting structure for the protein-ligand complex.

    • Place the complex in a periodic box of appropriate dimensions.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose a suitable force field for the protein and the ligand (e.g., AMBER for the protein, GAFF for the ligand).

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume and temperature) ensemble.

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under NPT (constant pressure and temperature) ensemble.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex.

    • Calculate root-mean-square deviation (RMSD) to monitor the conformational changes of the protein and the ligand.

    • Analyze root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Study the persistence of key protein-ligand interactions observed in the docking pose.

Objective: To computationally estimate the pharmacokinetic and toxicological properties of this compound.

Protocol:

  • Input:

    • Use the 2D or 3D structure of the compound as input for the prediction software (e.g., SwissADME, admetSAR, Discovery Studio).

  • Property Prediction:

    • Absorption: Predict properties such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

    • Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Predict susceptibility to metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

    • Excretion: Predict renal clearance.

    • Toxicity: Predict potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

  • Analysis:

    • Evaluate the predicted ADMET profile to identify potential liabilities of the compound.

Quantitative Data from Related Compounds

Table 2: Biological Activity of Structurally Related Thiazole Derivatives

CompoundTargetAssayIC50 / Ki (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineTubulinAntiproliferative (SGC-7901 cells)0.36[6]
4-(2,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amineTubulinTubulin Polymerization Inhibition3.2[7]
2-Aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole derivative (3b)TubulinAntiproliferative (HeLa cells)0.0024
Thiazole derivative (1g)CK2 KinaseKinase Inhibition1.9[8]
Thiazole derivative (1g)GSK3β KinaseKinase Inhibition0.67[8]

Experimental Protocols for In Vitro Validation

The predictions from in silico models should be validated through experimental assays. The following are standard protocols for assays relevant to the potential biological activities of this compound.

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10][11][12]

Objective: To determine the inhibitory activity of the compound against a specific protein kinase.

Protocol:

  • Reagents:

    • Recombinant kinase enzyme.

    • Kinase-specific substrate peptide.

    • ATP.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • In a 96-well plate, add the kinase enzyme, the test compound at various concentrations, and the substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value.[8][13]

Objective: To evaluate the antioxidant potential of the compound.

Protocol:

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

    • Test compound dissolved in methanol or DMSO.

    • Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[14][15][16][17]

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway for the 5-HT2A receptor, a potential target of this compound.

signaling_pathway ligand 4-(2,5-Dimethoxyphenyl) -1,3-thiazol-2-amine receptor 5-HT2A Receptor ligand->receptor Agonist Binding g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca2 Ca2+ Release er->ca2 cellular_response Cellular Response (e.g., neuronal excitation) ca2->cellular_response pkc->cellular_response

Simplified 5-HT2A receptor signaling pathway.

Conclusion

This technical guide provides a comprehensive roadmap for the in silico modeling of this compound. By following the outlined workflow, researchers can systematically evaluate the potential of this compound as a therapeutic agent. The integration of molecular docking, molecular dynamics simulations, and ADMET prediction, followed by experimental validation, represents a robust strategy for modern drug discovery and development. The information and protocols presented herein are intended to facilitate the rational design and optimization of novel 2-aminothiazole derivatives with improved efficacy and safety profiles.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive starting point for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine.

Introduction

This compound is a heterocyclic amine of interest in pharmaceutical research. Accurate and reliable quantification of this compound is essential for various stages of drug development, including purity assessment, stability studies, and pharmacokinetic analysis. This application note outlines a proposed RP-HPLC method, sample preparation protocols, and a comprehensive validation strategy based on established analytical principles for similar amine-containing aromatic compounds.

Proposed HPLC Method

A reversed-phase HPLC method is recommended for the analysis of this moderately polar compound. The following conditions are suggested as a starting point for method development and optimization.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary Gradient HPLC with UV DetectorStandard equipment for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmA versatile stationary phase for a wide range of small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to improve peak shape for the basic amine group.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileCommon organic solvent providing good separation efficiency.
Gradient 10-90% B over 15 minutes, then 5 min holdA broad gradient is a good starting point to ensure elution of the analyte and any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 254 nm or Diode Array Detector (DAD) scanAromatic compounds typically absorb at 254 nm; DAD allows for spectral analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile Phase A/B (50:50) or Acetonitrile/Water (50:50)To ensure sample solvent is compatible with the mobile phase.

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

Working Standard Solutions (e.g., 1-100 µg/mL):

  • Prepare a series of dilutions from the stock solution using the diluent to construct a calibration curve.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

HPLC System Setup and Analysis
  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Protocol

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Table 2: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for the analyte should be pure and free from interference from the blank and placebo. Peak purity analysis by DAD is recommended.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A minimum of 5 concentration levels. Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days/analysts/instruments.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) are varied.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter setup System Setup & Equilibration filter->setup inject Inject Blank, Standards, Samples setup->inject acquire Data Acquisition (Chromatogram) inject->acquire integrate Peak Integration acquire->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report report quantify->report Final Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation_Parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests MethodValidation Method Validation (ICH) Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantification MethodValidation->LOQ Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness Linearity->Accuracy defines range Linearity->Precision defines range LOQ->Linearity lower limit

Caption: Logical relationships of key HPLC method validation parameters as per ICH guidelines.

References

Application Notes and Protocols for In Vitro Bioactivity Assays of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Antiproliferative Activity of a Structural Analog

The following table summarizes the in vitro antiproliferative activity of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIC50 (µM)[1]
SGC-7901Gastric Carcinoma0.36
MGC-803Gastric Carcinoma0.86
BGC-823Gastric Carcinoma0.54

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this class of thiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.

Tubulin_Inhibition_Pathway cluster_0 Cellular Effects cluster_1 Downstream Consequences Compound 4-(2,5-Dimethoxyphenyl)- 1,3-thiazol-2-amine Analog Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes DisruptedMicrotubules Disrupted Microtubule Dynamics MitoticSpindle Defective Mitotic Spindle DisruptedMicrotubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothesized signaling pathway of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine analogs.

A typical experimental workflow to validate the bioactivity of this compound would involve a series of in vitro assays, starting from broad screening to more specific mechanism-of-action studies.

Experimental_Workflow Start Start: Compound Synthesis and Purification CellViability Cell Viability Assay (MTT) (e.g., SGC-7901, MGC-803, BGC-823) Start->CellViability IC50 Determine IC50 Values CellViability->IC50 TubulinPolymerization In Vitro Tubulin Polymerization Assay IC50->TubulinPolymerization CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle TubulinIC50 Determine Tubulin Polymerization IC50 TubulinPolymerization->TubulinIC50 Conclusion Conclusion: Potent tubulin polymerization inhibitor with anticancer activity TubulinIC50->Conclusion ApoptosisAssay Apoptosis Assay (e.g., Annexin V Staining) CellCycle->ApoptosisAssay ApoptosisAssay->Conclusion

Caption: Experimental workflow for evaluating the bioactivity of the compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., SGC-7901, MGC-803, BGC-823)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound (or analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Replace the medium in the wells with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of the compound on the polymerization of tubulin into microtubules.

Materials:

  • Tubulin (≥97% pure)

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

  • This compound (or analog) dissolved in DMSO

  • Paclitaxel (as a positive control for polymerization)

  • Colchicine (as a positive control for inhibition)

  • 96-well, half-area, clear bottom plates

  • Spectrophotometer with temperature control

Protocol:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in the polymerization buffer on ice.

  • Add GTP to a final concentration of 1 mM.

  • Add serial dilutions of the test compound or control compounds to the wells of a 96-well plate.

  • Add the tubulin-GTP solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm every minute for 60 minutes.

  • The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

  • Calculate the IC50 value as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the DMSO control.

Cell Cycle Analysis

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Human cancer cell line (e.g., SGC-7901)

  • Complete culture medium

  • This compound (or analog)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

These protocols provide a robust framework for the initial in vitro characterization of the bioactivity of this compound and its analogs. Further studies, such as apoptosis assays (e.g., Annexin V/PI staining) and Western blotting for key cell cycle and apoptotic proteins, can provide deeper insights into its mechanism of action.

References

Application Notes and Protocols for Cell-based Assays Using 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and its derivatives are a class of compounds that have shown significant potential in anticancer research. These molecules, belonging to the broader group of 2-aminothiazoles, are recognized for their ability to interfere with critical cellular processes involved in cancer cell proliferation and survival. The core mechanism of action for many compounds in this class is the inhibition of tubulin polymerization. Tubulin is a key component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, leading to apoptosis (programmed cell death) in cancer cells.

These application notes provide detailed protocols for a series of cell-based assays to evaluate the anticancer properties of this compound and its analogs. The described assays include the assessment of cytotoxicity, the direct effect on tubulin polymerization within cells, and the impact on cell cycle progression.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the antiproliferative activity of a closely related structural analog, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine , against various human cancer cell lines. This data serves as a representative example of the expected potency of this class of compounds.

CompoundCell LineIC50 (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-7901 (gastric cancer)0.36[1]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineMGC-803 (gastric cancer)0.52[1]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineBGC-823 (gastric cancer)0.86[1]

Signaling Pathway

The primary mechanism of action for many 2-aminothiazole derivatives involves the disruption of microtubule dynamics, which subsequently triggers a signaling cascade leading to apoptosis. The following diagram illustrates this proposed pathway.

cluster_0 Cellular Effects Compound Compound Tubulin Tubulin Compound->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway for 2-aminothiazole derivatives.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.

Workflow:

Cell_Seeding Seed Cells (96-well plate) Compound_Treatment Treat with Compound (e.g., 72 hours) Cell_Seeding->Compound_Treatment Cell_Fixation Fix Cells (TCA) Compound_Treatment->Cell_Fixation Staining Stain with SRB Cell_Fixation->Staining Washing Wash Unbound Dye Staining->Washing Solubilization Solubilize Dye Washing->Solubilization Absorbance_Reading Read Absorbance (565 nm) Solubilization->Absorbance_Reading

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate for the desired period (e.g., 72 hours).

  • Cell Fixation:

    • Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with deionized water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Reading:

    • Measure the absorbance at 565 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

Cell-Based Tubulin Polymerization Assay (Immunofluorescence)

This assay visualizes the effect of the compound on the microtubule network within cells using immunofluorescence microscopy.

Workflow:

Cell_Seeding Seed Cells (on coverslips) Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment Fix_Permeabilize Fix and Permeabilize Compound_Treatment->Fix_Permeabilize Primary_Antibody Primary Antibody (anti-α-tubulin) Fix_Permeabilize->Primary_Antibody Secondary_Antibody Fluorescent Secondary Antibody Primary_Antibody->Secondary_Antibody Counterstain Counterstain Nuclei (DAPI) Secondary_Antibody->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging

Caption: Workflow for the cell-based tubulin polymerization assay.

Protocol:

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HeLa, A549) onto sterile glass coverslips in a 24-well plate at a density that allows for 60-70% confluency the next day.

    • Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 18-24 hours). Include vehicle and positive controls (e.g., nocodazole for depolymerization, paclitaxel for stabilization).

  • Fixation and Permeabilization:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the microtubule network and nuclei using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle based on their DNA content after treatment with the test compound.

Workflow:

Cell_Seeding Seed Cells (6-well plate) Compound_Treatment Treat with Compound (e.g., 24 hours) Cell_Seeding->Compound_Treatment Harvest_Cells Harvest and Wash Compound_Treatment->Harvest_Cells Fixation Fix Cells (e.g., 70% Ethanol) Harvest_Cells->Fixation Staining Stain with PI/RNase Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA). A typical staining solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is measured by the fluorescence intensity of PI.

    • The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for Studying the Effects of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for the preclinical evaluation of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine, a compound with a chemical structure suggestive of potential psychoactive properties. The 2-aminothiazole scaffold is found in a variety of biologically active compounds, and the 2,5-dimethoxyphenyl moiety is a key feature of several psychedelic phenethylamines, suggesting that this compound warrants investigation for its effects on the central nervous system (CNS).

This document outlines a battery of standardized and validated rodent behavioral assays to characterize the potential anxiolytic, antidepressant-like, and general locomotor effects of this compound. The provided protocols for the Elevated Plus Maze (EPM), Forced Swim Test (FST), and Open Field Test (OFT) are foundational for an initial behavioral screening. Detailed methodologies, data presentation guidelines, and workflow visualizations are included to ensure experimental robustness and reproducibility.

General Workflow for In Vivo Evaluation

The following diagram illustrates a typical workflow for the initial behavioral screening of a novel CNS-active compound like this compound.

G cluster_0 Phase 1: Preparation & Dosing cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & Formulation B Animal Acclimation (e.g., 7 days) A->B C Dose Range Finding (Acute Toxicity) B->C D Assign Treatment Groups (Vehicle, Compound Doses) C->D E Open Field Test (OFT) (Locomotor Activity & Anxiety) D->E F Elevated Plus Maze (EPM) (Anxiety-like Behavior) E->F G Forced Swim Test (FST) (Depressant-like Behavior) F->G H Data Collection (Automated & Manual Scoring) G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I J Interpretation of Results & Report Generation I->J

Caption: General workflow for in vivo behavioral screening.

Putative Signaling Pathway for Investigation

Given the structural similarity of the 2,5-dimethoxyphenyl group to known serotonergic agonists, a primary hypothesis is that this compound may interact with serotonin receptors, particularly the 5-HT2A receptor. The following diagram illustrates this putative signaling cascade, which could be investigated in subsequent molecular studies.

G compound 4-(2,5-Dimethoxyphenyl) -1,3-thiazol-2-amine receptor Serotonin Receptor (e.g., 5-HT2A) compound->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ release er->ca2 downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) ca2->downstream pkc->downstream G A Acclimate mice to testing room (30-60 min) B Administer Vehicle or Compound (Route: e.g., IP, PO) A->B C Wait for Pre-treatment Time (e.g., 30 min) B->C D Gently place mouse in the center of the Open Field Arena C->D E Record activity for 5-10 minutes using automated tracking software D->E F Return mouse to home cage E->F H Analyze Data: - Total distance traveled - Time in center vs. periphery - Rearing, grooming E->H G Clean arena thoroughly with 70% ethanol between trials F->G G->D Next Animal G A Acclimate mice to testing room (at least 1 hour) B Administer Vehicle or Compound A->B C Wait for Pre-treatment Time B->C D Place mouse on the central platform, facing a closed arm C->D E Record behavior for 5 minutes with an overhead camera D->E F Gently remove mouse and return to home cage E->F H Analyze Data: - Time spent in open/closed arms - Entries into open/closed arms - Total distance traveled E->H G Clean maze with 70% ethanol between trials F->G G->D Next Animal G A Acclimate mice to testing room (at least 30 min) B Administer Vehicle or Compound A->B C Wait for Pre-treatment Time B->C D Gently place mouse into a cylinder of water (23-25°C) C->D E Record behavior for 6 minutes. (First 2 min = habituation) D->E F Remove mouse, dry thoroughly, and place in a warm cage E->F H Score last 4 minutes for: - Immobility - Swimming - Climbing E->H G Change water between animals F->G G->D Next Animal

Protocol for dissolving 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound belonging to the 2-aminothiazole class of molecules. The 2-aminothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5] Derivatives of 2-aminothiazole have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[4][5] The dimethoxyphenyl substitution on the thiazole ring is a common feature in many biologically active compounds and can significantly influence their pharmacological properties.

This document provides a detailed protocol for the dissolution of this compound for use in various experimental settings. It also includes an overview of its physicochemical properties and a representative signaling pathway that may be modulated by compounds of this class.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from suppliers and databases, comprehensive analytical data, including specific solubility values, is not always readily available for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂S
Molecular Weight 236.29 g/mol
Appearance Solid
Purity ≥98%[6]
CAS Number 74605-12-2
Storage 2-8°C, sealed in a dry environment[6]

Dissolution Protocol

Due to the limited availability of specific quantitative solubility data for this compound, the following protocol provides a general guideline for its dissolution based on the known properties of similar 2-aminothiazole derivatives. It is strongly recommended to perform a solubility test to determine the optimal solvent and concentration for your specific experimental needs.

Recommended Solvents: Based on the polar nature of the molecule and information on related compounds, the following solvents are recommended for initial solubility testing:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

For most in vitro biological assays, particularly those involving cell culture, DMSO is the preferred solvent for preparing concentrated stock solutions.

Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 236.29 g/mol * Volume (L) * 1000 mg/g For 1 mL (0.001 L) of a 10 mM stock solution, you will need 2.36 mg of the compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add solvent: Add the calculated volume of DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious about potential degradation. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Preparation of Working Solutions

For most cell-based experiments, the concentrated DMSO stock solution needs to be further diluted in the appropriate cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Procedure:

  • Perform serial dilutions of the concentrated stock solution in cell culture medium to achieve the desired final concentrations.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Always prepare fresh working solutions from the frozen stock on the day of the experiment.

  • Include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental samples) in all experiments.

Experimental Workflow and Diagrams

Experimental Workflow for Compound Preparation

The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Day of Experiment dilute Serial Dilution in Media thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing the compound for experiments.

Potential Signaling Pathway

While the specific molecular targets of this compound are not definitively established in the literature, many 2-aminothiazole derivatives have been shown to act as inhibitors of protein kinases, which are crucial components of cellular signaling pathways.[1] The following diagram illustrates a generic kinase signaling pathway that could be a potential target for this class of compounds.

G cluster_pathway Generic Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response compound 4-(2,5-Dimethoxyphenyl)- 1,3-thiazol-2-amine (Hypothetical Target) compound->raf

Caption: A potential signaling pathway targeted by 2-aminothiazoles.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

Application Notes and Protocols for 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Several thiazole-containing drugs, such as Dasatinib and Ixabepilone, are already in clinical use for cancer treatment.[2] The thiazole scaffold is considered a versatile building block for designing novel therapeutic agents that can interact with various biological targets implicated in cancer progression.[1] This document provides detailed application notes and experimental protocols for investigating the potential anticancer effects of a specific thiazole derivative, 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine .

While comprehensive biological data for this compound is not extensively available in the public domain, this document compiles information from studies on structurally related thiazole derivatives to provide a framework for its evaluation. The methodologies outlined herein are standard techniques for assessing the in vitro anticancer activity of novel chemical entities.

Data Presentation: Anticancer Activity of Structurally Related Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives that are structurally related to this compound. This data is presented to offer a comparative baseline for the potential potency of the target compound.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Thiazole Analogs in Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog 1 (MCF-7, Breast)MCF-72.57 ± 0.16Staurosporine6.77 ± 0.41
Analog 1 (HepG2, Liver)HepG27.26 ± 0.44Staurosporine8.4 ± 0.51
Analog 2 (MCF-7, Breast)MCF-70.48 ± 0.03Colchicine9.1
Analog 2 (A549, Lung)A5490.97 ± 0.13Colchicine9.1
Analog 3 (SGC-7901, Gastric)SGC-79010.36CA-4-
Analog 3 (A549, Lung)A5490.86CA-4-
Analog 3 (HT-1080, Fibrosarcoma)HT-10800.61CA-4-

Note: The data presented is for structurally similar thiazole derivatives and not for this compound itself. The specific analogs are detailed in the cited literature.[3][4][5]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticancer potential of this compound are provided below.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell lines

  • This compound

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvest the cells and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Human cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the test compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein expression.

Visualizations

Experimental Workflow

G In Vitro Anticancer Screening Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cancer Cell Culture B Treatment with This compound A->B C MTT Assay (Cell Viability) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI) D->E Treat at IC50 F Cell Cycle Analysis (PI Staining) D->F Treat at IC50 G Western Blot Analysis (Apoptotic Proteins) D->G Treat at IC50 H Quantify Apoptosis & Cell Cycle Arrest E->H F->H I Analyze Protein Expression Changes G->I J Elucidate Anticancer Mechanism H->J I->J

Caption: Workflow for in vitro anticancer evaluation.

Intrinsic Apoptosis Signaling Pathway

G Proposed Intrinsic Apoptosis Pathway compound 4-(2,5-Dimethoxyphenyl) -1,3-thiazol-2-amine stress Cellular Stress compound->stress bcl2 Anti-apoptotic Bcl-2, Bcl-xL stress->bcl2 inhibits bax Pro-apoptotic Bax, Bak stress->bax bcl2->bax mito Mitochondrion bax->mito permeabilizes cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Caption: Intrinsic apoptosis pathway activation.

References

Application Notes and Protocols: 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is a synthetic heterocyclic compound belonging to the 2-aminothiazole class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds, including approved drugs.[1] Derivatives of 2-aminothiazole have demonstrated significant potential in drug discovery, exhibiting a broad spectrum of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The presence of the 2,5-dimethoxyphenyl moiety is anticipated to influence the compound's pharmacokinetic and pharmacodynamic properties, making it a molecule of interest for further investigation.

These application notes provide an overview of the potential uses of this compound in drug discovery, with a focus on its synthesis and evaluation as a potential anticancer and antimicrobial agent. The protocols provided are based on established methodologies for analogous compounds and serve as a guide for researchers.

Synthesis Protocol

The synthesis of this compound can be readily achieved via the well-established Hantzsch thiazole synthesis.[4][5] This method involves the condensation of an α-haloketone with a thioamide.

Protocol: Hantzsch Thiazole Synthesis of this compound

Materials:

  • 2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-one

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one (1 equivalent) in absolute ethanol.

  • To this solution, add thiourea (1.1 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution, which will precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

G reagents 2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-one + Thiourea in Ethanol reflux Reflux (2-4h) reagents->reflux workup Cool, Precipitate in Water, Neutralize with NaHCO3 reflux->workup filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification product This compound purification->product

Figure 1: Synthetic workflow for this compound.

Application in Anticancer Drug Discovery

Numerous 2-aminothiazole derivatives have been investigated as potential anticancer agents, with a significant number acting as inhibitors of tubulin polymerization.[6][7] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8] Given its structural similarity to known tubulin inhibitors, this compound is a promising candidate for evaluation as an anticancer agent.

Quantitative Data for Structurally Related Compounds

Disclaimer: The following data is for structurally related 2-aminothiazole derivatives and is provided for comparative purposes. Specific IC50 values for this compound are not currently available in the public domain and would need to be determined experimentally.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineSGC-79010.36[9]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineMGC-8030.86[9]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineBGC-8230.54[9]
Thiazole-naphthalene derivative 5b MCF-70.48[7]
Thiazole-naphthalene derivative 5b A5490.97[7]
Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete culture medium.

  • Treat the cells with various concentrations of the compound and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

G start Seed Cancer Cells in 96-well Plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4h mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

Figure 2: Workflow for the MTT cell viability assay.

2. In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9)

  • This compound

  • DMSO

  • Positive control (e.g., colchicine or nocodazole)

  • Negative control (DMSO)

  • 96-well microplate

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a stock solution of this compound and controls in DMSO.

  • On ice, prepare the tubulin solution in polymerization buffer containing GTP.

  • Add the test compound, positive control, or negative control to the wells of a pre-chilled 96-well plate.

  • Add the tubulin solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for at least 60 minutes.

  • The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the DMSO control.

G cluster_tubulin Tubulin Dynamics cluster_effect Cellular Effects tubulin Tubulin Dimers (α/β) mt Microtubule tubulin->mt Polymerization arrest G2/M Phase Arrest mt->tubulin Depolymerization inhibitor 4-(2,5-Dimethoxyphenyl) -1,3-thiazol-2-amine inhibitor->tubulin Binds to Colchicine Site apoptosis Apoptosis arrest->apoptosis

Figure 3: Proposed mechanism of action for anticancer activity.

Application in Antimicrobial Drug Discovery

2-Aminothiazole derivatives have also been reported to possess a range of antimicrobial activities against both bacteria and fungi.[10][11] The mechanism of action can vary, but some derivatives have been shown to inhibit essential bacterial enzymes.[9] Therefore, this compound warrants investigation as a potential antimicrobial agent.

Quantitative Data for Structurally Related Compounds

Disclaimer: The following data is for structurally related 2-aminothiazole derivatives and is provided for comparative purposes. Specific MIC values for this compound are not currently available and need to be experimentally determined.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-aminothiazole derivativeBacillus subtilis50[10]
2-aminothiazole derivativeEscherichia coli100[10]
2-aminothiazole derivativeCandida albicans50[10]
2-aminothiazole derivativeAspergillus niger100[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • DMSO

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well microplate, perform serial two-fold dilutions of the compound in the appropriate broth medium.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the compound dilutions.

  • Include a positive control (standard antimicrobial agent), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth. This can be done visually or by measuring the optical density using a microplate reader.

G start Prepare Serial Dilutions of Compound in 96-well Plate inoculate Inoculate with Microbial Suspension start->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate observe Observe for Microbial Growth (Visually or Spectrophotometrically) incubate->observe determine Determine Minimum Inhibitory Concentration (MIC) observe->determine

Figure 4: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound represents a molecule of interest for drug discovery, leveraging the well-established biological potential of the 2-aminothiazole scaffold. The synthetic route to this compound is straightforward, allowing for its ready preparation and subsequent biological evaluation. Based on the activity of structurally related compounds, promising avenues for investigation include its potential as an anticancer agent, possibly through the inhibition of tubulin polymerization, and as an antimicrobial agent. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this and related compounds. It is essential to experimentally determine the specific biological activities and quantitative parameters for this compound to fully elucidate its profile as a potential drug candidate.

References

Application Notes and Protocols: Target Identification for 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The identification of molecular targets for novel small molecules is a critical step in drug discovery and chemical biology. Understanding the specific proteins with which a compound interacts provides invaluable insights into its mechanism of action, therapeutic potential, and potential off-target effects. This document provides a detailed guide for the target identification of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine, a compound with potential biological activity. While direct targets of this specific molecule are not extensively documented, this guide outlines established and robust methodologies that can be applied for its target deconvolution. The protocols provided are based on widely used techniques in chemical proteomics and cellular biology.[1][2][3]

The primary approaches detailed herein are Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA). AC-MS allows for the enrichment and identification of binding partners from complex biological mixtures, while CETSA confirms direct target engagement within a cellular context.[1][4][5][6][7]

I. Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique to isolate and enrich proteins that bind to a specific ligand, in this case, this compound.[1] The small molecule is first immobilized on a solid support to create an affinity resin. This resin is then incubated with a cell lysate, allowing proteins that bind to the compound to be captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Experimental Workflow: AC-MS

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol 1: Synthesis of an Affinity Probe

A crucial first step is the synthesis of an affinity probe by attaching a linker to the parent compound. The linker should have a reactive group on its terminus (e.g., a carboxylic acid or an amine) for immobilization onto a solid support. The attachment point on this compound should be chosen carefully to minimize disruption of its potential binding interactions. Based on the structure, the 2-amino group is a potential site for linker attachment.

Materials:

  • This compound

  • Linker with a terminal protected amine and a reactive end for coupling (e.g., N-Boc-6-aminohexanoic acid)

  • Coupling agents (e.g., EDCI, HOBt)

  • Amine-reactive resin (e.g., NHS-activated Sepharose)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Linker Attachment: React this compound with N-Boc-6-aminohexanoic acid in the presence of coupling agents like EDCI and HOBt in an appropriate solvent such as DMF.

  • Purification: Purify the resulting Boc-protected intermediate by column chromatography.

  • Deprotection: Remove the Boc protecting group using TFA in DCM to yield the amine-terminated linker-compound conjugate.

  • Immobilization: React the purified conjugate with NHS-activated Sepharose beads according to the manufacturer's protocol to covalently immobilize the probe.

  • Blocking: Block any remaining reactive sites on the beads with a small amine-containing molecule (e.g., ethanolamine).

Protocol 2: Affinity Chromatography

Materials:

  • Affinity resin (and a control resin with just the linker)

  • Cell lysate from a relevant cell line

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5, or a solution of the free compound)

Procedure:

  • Cell Lysis: Prepare a cell lysate from the chosen cell line by incubating the cells in lysis buffer on ice, followed by centrifugation to remove cellular debris.[1]

  • Incubation: Incubate the cell lysate with the affinity resin and the control resin for 2-4 hours at 4°C with gentle rotation.

  • Washing: Load the resin-lysate mixture into a column and wash extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using an appropriate elution buffer. Neutralize the eluate immediately if using a low pH buffer.

Protocol 3: Protein Identification by Mass Spectrometry

Procedure:

  • SDS-PAGE: Separate the eluted proteins by SDS-PAGE.

  • Staining: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).

  • In-gel Digestion: Excise the protein bands of interest and perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS data.

Data Presentation: Hypothetical AC-MS Results
Protein ID (UniProt) Protein Name Fold Enrichment (Probe vs. Control) Function
P06493Tubulin alpha-1A chain15.2Cytoskeleton, cell division
P62258Mitogen-activated protein kinase 18.7Signal transduction, cell proliferation
Q04759Histone acetyltransferase p3006.1Epigenetic regulation, transcription
P10636Heat shock protein HSP 90-alpha4.5Chaperone, protein folding

II. Target Engagement Verification by Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a small molecule to its target protein in a cellular environment.[1][4][5] The principle is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[4] This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.

Experimental Workflow: CETSA

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4: CETSA

Materials:

  • Relevant cell line

  • This compound dissolved in DMSO

  • Vehicle control (DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for Western blotting or mass spectrometry

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation: Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Analysis: Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody. For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.[4]

Data Presentation: Hypothetical CETSA Results
Temperature (°C) Relative Amount of Soluble Tubulin (Vehicle) Relative Amount of Soluble Tubulin (Compound)
401.001.00
450.950.98
500.800.92
550.550.85
600.250.60
650.100.35
70<0.050.15

III. Potential Signaling Pathways

Based on the hypothetical identification of tubulin as a target, a potential mechanism of action for this compound could be the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This is a known mechanism for several anticancer drugs.[8]

Signaling_Pathway cluster_effect Cellular Effects compound 4-(2,5-Dimethoxyphenyl) -1,3-thiazol-2-amine tubulin Tubulin compound->tubulin Inhibition microtubules Microtubule Dynamics tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle G2/M Phase Arrest mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Potential signaling pathway involving tubulin inhibition.

IV. Concluding Remarks

The methodologies described provide a robust framework for the target identification and validation of this compound. It is important to note that these experiments should be conducted with appropriate controls to ensure the specificity of the observed interactions. The identification of direct binding partners through these techniques is a foundational step that will enable further investigation into the compound's mechanism of action and its potential as a therapeutic agent or research tool.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Hantzsch thiazole synthesis are a common issue. Here are several factors to investigate and optimize:

  • Purity of Reactants and Solvents: Ensure the starting materials, particularly the α-haloketone (2-bromo-1-(2,5-dimethoxyphenyl)ethanone) and thiourea, are of high purity. Impurities can lead to side reactions, consuming reactants and complicating purification. The use of anhydrous solvents is often recommended as water can sometimes hinder the reaction.

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, other solvents like methanol, isopropanol, or even aqueous mixtures have been shown to be effective for similar syntheses. Consider performing small-scale solvent screening to find the optimal medium for your specific reaction.

    • Temperature: Reaction temperatures can vary. Conventional heating often requires refluxing for several hours. Microwave-assisted synthesis can dramatically reduce reaction times to minutes and may be conducted at temperatures between 90-130°C.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times leading to byproduct formation can lower the yield.

  • Stoichiometry: A slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the α-haloketone.

  • pH Control: The Hantzsch synthesis is sensitive to pH. The reaction is typically carried out under neutral or slightly acidic conditions. After the reaction, neutralization with a weak base like sodium bicarbonate is crucial for the precipitation of the product.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of byproducts is a known challenge. Potential side reactions in the Hantzsch synthesis include:

  • Formation of Dimerization Products: The α-haloketone can undergo self-condensation.

  • Reaction of Thiourea with Itself: Under certain conditions, thiourea can decompose or react with itself.

  • Formation of Isomeric Products: With substituted thioureas, there is a possibility of forming regioisomers. However, with unsubstituted thiourea, this is not an issue.

  • Incomplete Reaction: Unreacted starting materials will also appear on the TLC plate.

To minimize side products, ensure optimal reaction conditions as described in Q1 and purify the crude product thoroughly.

Q3: What is the best method to purify the final product?

A3:

  • Precipitation and Filtration: The crude product often precipitates from the reaction mixture upon cooling and neutralization with a base (e.g., 5% sodium bicarbonate solution). This allows for initial isolation by simple vacuum filtration. Washing the precipitate with cold water can help remove inorganic salts.

  • Recrystallization: For further purification, recrystallization is a common and effective method. Ethanol is often a suitable solvent. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a viable option. A typical eluent system would be a gradient of hexane and ethyl acetate.

Q4: Can I perform this synthesis as a one-pot reaction starting from the acetophenone?

A4: Yes, one-pot procedures are available and can be more efficient. These methods typically involve the in-situ α-bromination of 2,5-dimethoxyacetophenone followed by the addition of thiourea without isolating the intermediate α-bromoketone. Common brominating agents for this one-pot approach include N-Bromosuccinimide (NBS) or copper(II) bromide. Microwave-assisted one-pot syntheses in green solvents like polyethylene glycol (PEG) and water have been reported to give good yields for analogous compounds.[1]

Data on Yield Optimization for Analogous 4-Aryl-2-Aminothiazoles

The following table summarizes yields for the synthesis of various 4-aryl-2-aminothiazoles under different conditions, providing insights into potential optimization strategies for the target molecule.

Aryl SubstituentBrominating AgentSolventConditionsYield (%)Reference
4-FluorophenylNBSPEG-400/WaterMicrowave, 80-85°C, 32 min89[1]
4-ChlorophenylNBSPEG-400/WaterMicrowave, 80-85°C, 30 min88[1]
4-BromophenylNBSPEG-400/WaterMicrowave, 80-85°C, 28 min88[1]
4-MethoxyphenylCuBr₂EthanolReflux, 3h85[2]
PhenylI₂/DMSON/A100°C, 4h75[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone (α-Haloketone Intermediate)

This protocol is based on the bromination of 2',5'-dimethoxyacetophenone.

Materials:

  • 2',5'-Dimethoxyacetophenone

  • Polymer-supported pyridinium bromide perbromide

  • Chloroform

Procedure:

  • Dissolve 2',5'-dimethoxyacetophenone in chloroform at room temperature.

  • Add polymer-supported pyridinium bromide perbromide to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the polymer support.

  • Wash the filtrate with a suitable aqueous solution (e.g., sodium bicarbonate solution) to remove any acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-bromo-1-(2,5-dimethoxyphenyl)ethanone.

  • The crude product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Hantzsch Synthesis of this compound

This protocol is a general procedure based on the reaction of an α-haloketone with thiourea.

Materials:

  • 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone

  • Thiourea

  • Absolute Ethanol

  • 5% Sodium Bicarbonate Solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,5-dimethoxyphenyl)ethanone (1.0 equivalent) in absolute ethanol.

  • Add thiourea (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate should form.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • The crude product can be further purified by recrystallization from ethanol.

Visualized Workflows and Pathways

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification SM1 2,5-Dimethoxy- acetophenone Bromination α-Bromination SM1->Bromination SM2 Brominating Agent SM2->Bromination SM3 Thiourea Cyclization Hantzsch Thiazole Synthesis SM3->Cyclization Intermediate 2-Bromo-1-(2,5-dimethoxy- phenyl)ethanone Bromination->Intermediate CrudeProduct Crude Product Cyclization->CrudeProduct Intermediate->Cyclization PureProduct Pure 4-(2,5-Dimethoxyphenyl) -1,3-thiazol-2-amine CrudeProduct->PureProduct Purification (Recrystallization/ Chromatography)

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield ImpureReactants Impure Reactants/ Solvents Start->ImpureReactants SuboptimalConditions Suboptimal Reaction Conditions Start->SuboptimalConditions SideReactions Side Reactions Start->SideReactions WorkupLosses Losses during Work-up Start->WorkupLosses Purify Purify Starting Materials & Use Anhydrous Solvents ImpureReactants->Purify Optimize Optimize Temperature, Time, & Solvent SuboptimalConditions->Optimize MinimizeSide Adjust Stoichiometry & Monitor Reaction SideReactions->MinimizeSide ImproveWorkup Careful Neutralization & Extraction WorkupLosses->ImproveWorkup

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Purification of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one and thiourea. Byproducts from side reactions may also be present. The specific impurity profile will largely depend on the synthetic route employed.

Q2: My purified this compound shows a broad melting point range. What does this indicate?

A2: A broad or depressed melting point is a common indicator of impurities. The presence of residual solvents, unreacted starting materials, or side products can disrupt the crystal lattice of your compound, leading to a lower and broader melting point. Further purification steps, such as recrystallization or column chromatography, are recommended to improve purity.

Q3: I am having difficulty dissolving my crude product for recrystallization. What solvents should I try?

A3: For compounds like this compound, which have moderate polarity, a range of solvents can be explored. Ethanol is a common choice for recrystallizing aminothiazole derivatives. If solubility is limited in single solvents, consider using a co-solvent system, such as ethanol/water or DMF/water. For highly insoluble materials, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, though their high boiling points can make removal challenging.

Q4: After column chromatography, I still observe a minor impurity on my TLC. How can I achieve higher purity?

A4: If a minor impurity co-elutes with your product, optimizing the column chromatography conditions is the first step. You can try using a shallower solvent gradient or a different solvent system to enhance separation. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol gradient might be effective.[1] Following chromatography, a final recrystallization step can often remove trace impurities.

Q5: Is it possible to remove colored impurities from my product?

A5: Yes, treatment with activated carbon can be an effective method for removing colored impurities. This is typically done by adding a small amount of activated carbon to a solution of the crude product, heating briefly, and then performing a hot filtration to remove the carbon before crystallization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Purification Product loss during multiple purification steps.Minimize the number of transfers. Ensure complete precipitation during recrystallization by allowing sufficient cooling time or using an ice bath. Optimize fraction collection during column chromatography to avoid discarding fractions containing the product.
Incomplete precipitation from recrystallization solvent.After cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation. If crystals still do not form, try gently scratching the inside of the flask with a glass rod.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent or a solvent mixture.
The solution is supersaturated.Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly.
Streaking on TLC Plate After Purification The compound may be acidic or basic and interacting strongly with the silica gel.For basic compounds like 2-aminothiazoles, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the TLC mobile phase can improve the spot shape.
The sample is overloaded on the TLC plate.Spot a more dilute solution of your compound on the TLC plate.
Multiple Spots on TLC After a Single Purification Step The chosen purification method is not effective for the present impurities.If recrystallization fails, attempt column chromatography. If column chromatography is not providing adequate separation, try a different stationary phase (e.g., alumina) or a different solvent system.
Difficulty Removing Solvent After Purification High-boiling point solvents like DMF or DMSO were used.Remove the bulk of the solvent under high vacuum. To remove trace amounts, consider techniques like azeotropic distillation with a lower-boiling solvent (e.g., toluene) or lyophilization if the compound is stable under these conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline and may require optimization based on the specific characteristics of your crude product.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol, adding the solvent in portions with gentle heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution has a significant color, add a small amount of activated carbon (approximately 1-2% by weight of your compound) and gently boil the solution for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is based on a successful purification of the closely related 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine and may serve as an excellent starting point.[2]

  • Adsorbent and Column Preparation: Select a column of appropriate size. As a general rule, use about 50-100g of silica gel for every 1g of crude product. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this dry sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent like ethyl acetate. A common starting gradient could be from 100% hexane to 50% ethyl acetate in hexane. For a similar compound, a gradient of 25-50% ethyl acetate in hexane was effective.[2]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table provides typical data for the purification of closely related 2-aminothiazole derivatives. These values should be considered as a general reference and may vary for this compound.

Purification MethodStarting Material PurityFinal Purity (Typical)Yield (Typical)Reference
Recrystallization85-95%>98%70-90%General knowledge
Flash Column Chromatography70-90%>99%80-98%[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (this compound) recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography Alternative/Further Purification tlc TLC Analysis recrystallization->tlc column_chromatography->tlc melting_point Melting Point tlc->melting_point nmr NMR Spectroscopy melting_point->nmr pure_product Pure Product (>98%) nmr->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_tree cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product after Initial Purification tlc_check Analyze by TLC start->tlc_check multiple_spots Multiple Spots tlc_check->multiple_spots Observation streaking Streaking tlc_check->streaking Observation single_spot Single Spot, but broad MP tlc_check->single_spot Observation change_method Change Purification Method (e.g., Recrystallization to Column Chromatography) multiple_spots->change_method optimize_column Optimize Column Chromatography (Solvent gradient, stationary phase) multiple_spots->optimize_column modify_tlc Modify TLC Eluent (e.g., add triethylamine) streaking->modify_tlc recrystallize_again Re-recrystallize (Different solvent system) single_spot->recrystallize_again

Caption: A troubleshooting decision tree for the purification of this compound.

References

Stability issues of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine in solution.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and experimental use of this compound solutions.

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptoms:

    • Noticeable change in the color of the solution (e.g., turning yellow or brown).

    • Precipitation or formation of particulates over time.

    • Inconsistent or non-reproducible results in biological assays.

    • Appearance of new peaks and a decrease in the parent compound peak in HPLC analysis.

  • Possible Causes & Solutions:

Possible CauseSuggested Troubleshooting StepsRationale
pH-Mediated Hydrolysis or Degradation Perform a pH stability study by preparing solutions in a range of buffers (e.g., pH 2, 4, 7, 9, 12). Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method.The aminothiazole ring and the ether linkages of the dimethoxybenzene group can be susceptible to acid or base-catalyzed hydrolysis. Identifying the pH of maximum stability is critical for formulating solutions.
Oxidation Prepare solutions using degassed solvents and store under an inert atmosphere (e.g., nitrogen or argon). Consider the addition of antioxidants (e.g., ascorbic acid, BHT) to the solution.The electron-rich aminothiazole and dimethoxybenzene rings are prone to oxidation, which can be accelerated by exposure to air and light.
Photodegradation Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.Aromatic and heteroaromatic systems can absorb UV and visible light, leading to photochemical degradation. Studies on similar thiazole-containing compounds have shown degradation upon exposure to light.[1]
Solvent-Induced Degradation Avoid prolonged storage in certain solvents like DMSO, where some aminothiazole derivatives have shown instability.[2] If DMSO is necessary for solubility, prepare fresh solutions before use and minimize storage time. Evaluate alternative solvents such as ethanol, methanol, or acetonitrile.The choice of solvent can significantly impact the stability of a compound. It is crucial to determine the compatibility of the compound with the chosen solvent system.
Thermal Degradation Store stock solutions and experimental samples at appropriate low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. Thermal decomposition of the dimethoxybenzene moiety can also occur at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of this compound?

A1: For optimal stability, stock solutions should be stored at low temperatures, protected from light. For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles. Solutions should be stored in amber vials or light-blocking containers.

Q2: In which solvents is this compound soluble and most stable?

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure, the following degradation pathways are plausible:

  • Oxidative Degradation: The aminothiazole ring and the electron-rich dimethoxybenzene ring are susceptible to oxidation. This can lead to the formation of N-oxides, sulfoxides, or ring-opened products.

  • Hydrolytic Degradation: The amine and ether functionalities may undergo hydrolysis, particularly under strong acidic or basic conditions. This could lead to the cleavage of the methoxy groups or degradation of the thiazole ring.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions. A known photodegradation pathway for some aryl-thiazole derivatives involves a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges to other products.[1]

  • Deamination: The primary amine group on the thiazole ring could be susceptible to deamination reactions under certain conditions.

Q4: How can I monitor the stability of my solution?

A4: The most reliable method for monitoring the stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This method should be able to separate the parent compound from any potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation. LC-MS/MS can also be used for the identification of degradation products.

Q5: Are there any known incompatibilities with common lab reagents?

A5: Avoid strong oxidizing agents, strong acids, and strong bases, as they are likely to cause degradation. Caution should also be exercised when using reagents that can react with primary amines.

Data Presentation

The following tables summarize representative quantitative data from forced degradation studies of Dasatinib, a drug containing a substituted aminothiazole core. This data is provided as an illustrative example of the expected stability profile under various stress conditions. The actual degradation of this compound may vary.

Table 1: Summary of Forced Degradation Results for Dasatinib

Stress ConditionTimeTemperature% Degradation
Neutral (Water)30 min60°C2.6%
Acidic (0.1 N HCl)30 min60°C7.9%
Alkaline (2 N NaOH)30 min60°C6.5%
Oxidative (30% H₂O₂)30 min60°CMild Degradation

Table 2: Stability of Dasatinib Solution at Room Temperature

Time (hours)% Assay of Dasatinib
0100.0
299.9
499.8
899.7
1299.6
2499.5

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is a representative method for assessing the stability of this compound in solution. Method optimization and validation are required for specific applications.

  • Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the compound (a wavelength of maximum absorbance, likely in the 280-320 nm range, should be selected).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the prepared sample solution.

    • Monitor the chromatogram for the peak corresponding to the parent compound and any additional peaks that may indicate impurities or degradation products.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Sample Preparation: Prepare a solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1 N HCl to the sample solution. Heat at 60°C for 2 hours.

    • Base Hydrolysis: Add an equal volume of 1 N NaOH to the sample solution. Keep at room temperature for 30 minutes.

    • Oxidative Degradation: Add an equal volume of 30% H₂O₂ to the sample solution. Keep at room temperature for 2 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.

    • Photodegradation: Expose the solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

  • Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

    • If a PDA detector is used, check the peak purity of the parent compound in the presence of degradation products.

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting & Mitigation Symptom Instability Observed (e.g., color change, precipitation, inconsistent results) pH pH Effects Symptom->pH Oxidation Oxidation Symptom->Oxidation Light Photodegradation Symptom->Light Solvent Solvent Effects Symptom->Solvent Temp Temperature Symptom->Temp pH_Study Conduct pH Stability Study pH->pH_Study Inert_Atmosphere Use Degassed Solvents & Inert Atmosphere Oxidation->Inert_Atmosphere Protect_Light Use Amber Vials/ Protect from Light Light->Protect_Light Solvent_Screen Screen Alternative Solvents Solvent->Solvent_Screen Temp_Control Store at Low Temp/ Avoid Freeze-Thaw Temp->Temp_Control

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products Parent 4-(2,5-Dimethoxyphenyl)- 1,3-thiazol-2-amine AcidBase Acid/Base (Hydrolysis) Parent->AcidBase Oxygen Oxygen/Peroxides (Oxidation) Parent->Oxygen Light Light (Photodegradation) Parent->Light Hydrolysis_Products Hydrolyzed Thiazole Ring Demethylated Products AcidBase->Hydrolysis_Products Oxidation_Products N-Oxides Sulfoxides Ring-Opened Products Oxygen->Oxidation_Products Photo_Products Rearranged Isomers (e.g., from endoperoxide intermediate) Light->Photo_Products

Caption: Potential degradation pathways.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation Prep_Sample Prepare Stock Solution of Compound Stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Prep_Sample->Stress Neutralize Neutralize/Dilute Stressed Samples Stress->Neutralize HPLC Analyze by Stability- Indicating HPLC Neutralize->HPLC Evaluate Compare Chromatograms Assess Peak Purity Identify Degradants HPLC->Evaluate

Caption: Forced degradation experimental workflow.

References

Overcoming solubility problems with 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Problem 1: My this compound is not dissolving in my desired aqueous buffer.

  • Question: What is the first step to address the poor aqueous solubility of my compound?

  • Answer: The initial and most straightforward approach is to prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice. Ensure the final concentration of the organic solvent in your assay is kept to a minimum (typically <0.5% v/v) to avoid affecting the biological system.

  • Question: I've tried using DMSO, but the compound precipitates upon dilution into my aqueous buffer. What should I do next?

  • Answer: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. Several strategies can be employed to overcome this:

    • Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent in your assay that maintains compound solubility without introducing artifacts.

    • Use of Co-solvents: Experiment with other water-miscible organic co-solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF). A combination of co-solvents can sometimes be more effective.

    • pH Modification: The amine group in this compound suggests its solubility may be pH-dependent. Attempt to dissolve the compound in buffers with different pH values. Acidic conditions (pH < 7) may increase solubility by protonating the amine group.

    • Heating and Sonication: Gently warming the solution or using a sonicator can sometimes help dissolve the compound. However, be cautious of potential compound degradation at elevated temperatures.

Problem 2: The required concentration of my compound for the assay is higher than its achievable solubility in the presence of a co-solvent.

  • Question: How can I increase the apparent solubility of this compound beyond what is achievable with simple co-solvents?

  • Answer: For situations requiring higher concentrations, more advanced formulation strategies are necessary. These techniques aim to create a more stable and soluble form of the compound in aqueous media.[1][2][3]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like your compound, within their central cavity, thereby increasing their aqueous solubility.[4]

    • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state.[2] Common carriers include polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).

    • Micronization: Reducing the particle size of the compound increases its surface area, which can lead to an increased dissolution rate.[1][3] This can be achieved through techniques like jet milling.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Based on available data, here is a summary of the physicochemical properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₂S
Molecular Weight236.29 g/mol [5]
Physical FormSolid
XLogP32.2[5]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count5[6]
Rotatable Bond Count3[6]

Q2: Why is this compound likely to have poor water solubility?

A2: The structure of this compound contains a dimethoxyphenyl group, which is hydrophobic. The presence of this bulky, non-polar aromatic ring system significantly contributes to the molecule's low affinity for water, a polar solvent. Thiazole derivatives, especially those with aromatic substitutions, are often poorly soluble in aqueous solutions.[4]

Q3: Are there any known biological activities of this compound or similar structures?

A3: While specific biological activities for this compound are not extensively documented in the provided search results, related thiazole derivatives have shown significant biological potential. Many thiazole-containing compounds are explored for their antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10] Some N,4-diaryl-1,3-thiazole-2-amines have been investigated as tubulin inhibitors with potent antiproliferative activity in cancer cell lines.[11]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent
  • Weigh out a precise amount of this compound.

  • Add a minimal volume of 100% DMSO to the solid compound.

  • Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution.

  • Once dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM or 50 mM).

  • Store the stock solution at -20°C or -80°C, protected from light.

  • For use in an assay, perform serial dilutions of the stock solution in the aqueous assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is below the tolerance level of your assay (typically <0.5%).

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
  • Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin in your desired buffer.

  • Complexation: Add the solid this compound to the cyclodextrin solution.

  • Equilibration: Stir the mixture at a constant temperature (e.g., room temperature or 37°C) for 24-72 hours to allow for the formation of the inclusion complex.

  • Separation: Centrifuge or filter the solution to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

  • Optimization: If solubility is not sufficiently enhanced, the molar ratio of drug to cyclodextrin can be optimized (e.g., 1:2, 1:5).

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Solvent Selection: Choose a volatile organic solvent in which both this compound and the carrier polymer (e.g., PVP K30 or PEG 6000) are soluble. A common choice is a mixture of dichloromethane and ethanol.

  • Dissolution: Dissolve the compound and the carrier in the chosen solvent system. A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder.

  • Solubility Testing: Assess the solubility of the prepared solid dispersion powder in your aqueous buffer and compare it to the solubility of the pure compound.

Visualizations

experimental_workflow Troubleshooting Workflow for Compound Solubility start Poorly Soluble Compound: This compound cosolvent Attempt Solubilization with Co-solvent (e.g., DMSO) start->cosolvent check_solubility Is Compound Soluble and Assay Tolerant? cosolvent->check_solubility success Proceed with Experiment check_solubility->success Yes advanced_methods Employ Advanced Solubilization Strategy check_solubility->advanced_methods No cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion micronization Micronization advanced_methods->micronization re_evaluate Re-evaluate Solubility and Assay Compatibility cyclodextrin->re_evaluate solid_dispersion->re_evaluate micronization->re_evaluate re_evaluate->success Successful optimize Optimize Formulation re_evaluate->optimize Needs Improvement optimize->advanced_methods

Caption: A workflow for troubleshooting solubility issues.

signaling_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound 4-(2,5-Dimethoxyphenyl) -1,3-thiazol-2-amine compound->inhibition inhibition->akt

Caption: A hypothetical inhibitory signaling pathway.

References

Optimizing reaction conditions for 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocols

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis.[1][2] This method involves the cyclocondensation of an α-haloketone with a thioamide.[1][2]

Overall Reaction Scheme:

Detailed Experimental Methodology:

This protocol is adapted from procedures for similar 2-aminothiazole syntheses.

Materials:

  • 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane

  • Brine

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(2,5-dimethoxyphenyl)ethanone (1.0 equivalent) in ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 45 minutes to 1 hour.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add a saturated aqueous solution of sodium bicarbonate to basify the mixture to a pH of 8-9.[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[3]

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.[3]

  • Purification:

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol.[4]

Data Presentation

Table 1: Optimization of Reaction Conditions for 4-Aryl-2-Aminothiazole Synthesis

The following table summarizes the impact of different solvents and catalyst concentrations on the yield of 4-aryl-2-aminothiazoles, providing a reference for optimizing the synthesis of this compound.

EntrySolventCatalyst (mol%)Time (h)Temperature (°C)Yield (%)
1Dichloromethane1047830
2Methanol1017875
3Toluene1017856
4Acetonitrile1017875
5DMF100.57878
6Water1057830
7Ethanol 10 0.5 78 93
8Ethanol-87840
9Ethanol577860
10Ethanol150.57893

Data adapted from a study on the synthesis of substituted 2-amino-4-phenyl thiazole derivatives.[4]

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs):

  • Q1: What is the mechanism of the Hantzsch thiazole synthesis?

    • A1: The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

  • Q2: How can I monitor the progress of the reaction?

    • A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the product spot.

  • Q3: What is the purpose of adding sodium bicarbonate during the work-up?

    • A3: The addition of a basic solution like sodium bicarbonate is to neutralize any acidic byproducts, such as hydrobromic acid, that may have formed during the reaction.[3] This step is crucial for the subsequent extraction and purification of the amine product.

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Incorrect solvent. - Impure starting materials.- Increase the reaction time and continue to monitor by TLC. - Ensure the reaction is refluxing at the appropriate temperature (around 78°C for ethanol). - Based on optimization studies, ethanol is the preferred solvent for high yields.[4] - Ensure the 2-bromo-1-(2,5-dimethoxyphenyl)ethanone and thiourea are of high purity.
Formation of Side Products - Under acidic conditions, the reaction can sometimes yield a mixture of 2-(substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5]- Maintain neutral or slightly basic conditions during the reaction and work-up to favor the formation of the desired 2-aminothiazole.
Difficulty in Purification - The product may be contaminated with unreacted starting materials or byproducts. - The product is an amine and may be difficult to crystallize.- Recrystallization from hot ethanol is a common and effective method for purifying 2-aminothiazoles.[4] - If the compound is not readily soluble in common organic solvents, consider using acetic acid or a mixture of solvents for recrystallization.[6] Another technique to consider is diffusion crystallization, where the compound is dissolved in a good solvent (e.g., DMF) and placed in a chamber with a miscible anti-solvent (e.g., DCM).[7]
Inconsistent Results - Variability in heating or stirring. - Scale of the reaction.- Use a stable heat source and consistent stirring rate. - The amount of starting materials can influence the yield; optimizing the scale may be necessary.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-bromo-1-(2,5-dimethoxyphenyl)ethanone in Ethanol B Add Thiourea to the solution A->B C Heat to Reflux (~78°C) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Basify with NaHCO3 (pH 8-9) E->F G Extract with Dichloromethane F->G H Wash with Water and Brine G->H I Dry over Na2SO4 H->I J Evaporate Solvent I->J K Recrystallize from Hot Ethanol J->K L Isolate Pure Product K->L

Caption: Experimental workflow for the synthesis of this compound.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone intermediate1 Nucleophilic Attack (S on α-Carbon) alpha_haloketone->intermediate1 thiourea Thiourea thiourea->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Forms thiazoline intermediate intermediate3 Dehydration intermediate2->intermediate3 product This compound intermediate3->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

Troubleshooting unexpected results in 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Issue 1: Compound Solubility and Precipitation

Q1: I'm observing poor aqueous solubility and precipitation of my compound in the assay buffer. What can I do?

A1: Poor aqueous solubility is a common issue for heterocyclic compounds like this compound. The aromatic rings contribute to its hydrophobicity. To address this, prepare a high-concentration stock solution (e.g., 10-20 mM) in an appropriate organic solvent, typically Dimethyl Sulfoxide (DMSO). For the assay, perform serial dilutions from this stock into your final aqueous buffer. It is critical to ensure the final DMSO concentration in your assay is low and non-toxic to the cells (usually <0.5%) and to include a vehicle control (buffer with the same final DMSO concentration) in all experiments.

Q2: My compound precipitates when I dilute the DMSO stock into my cell culture medium. How can this be avoided?

A2: This phenomenon, known as supersaturation followed by precipitation, occurs when the high-concentration DMSO stock is diluted into an aqueous environment where the compound has low kinetic solubility. Instead of a single large dilution, perform a multi-step serial dilution of the DMSO stock directly in the pre-warmed cell culture medium immediately before adding it to the cells. This gradual dilution can help prevent the compound from crashing out of solution. You can also visually inspect the media for any precipitate after adding the compound.

Q3: Could the pH of my buffer affect the compound's solubility?

A3: Yes. The 2-amino group on the thiazole ring is basic and can be protonated. Lowering the pH of the aqueous buffer (e.g., from 7.4 to 6.5) can increase the solubility of amine-containing compounds by forming a more soluble salt. However, you must first ensure that the pH change does not negatively impact your assay's biological components or cellular health.

Issue 2: Assay Performance and Data Variability

Q4: The IC50 value for my compound is highly variable between experiments. Could this be a solubility issue?

A4: Absolutely. High variability is often linked to poor solubility. If the compound precipitates, the actual concentration of the dissolved, active compound is lower and more variable than the nominal concentration, leading to erratic and irreproducible results. To confirm if this is the issue, you can perform a kinetic solubility test by preparing a dilution series and measuring turbidity over time to find the highest concentration that remains in solution under your assay conditions.

Q5: I am observing a high background signal or potential assay interference. What could be the cause?

A5: Thiazole derivatives have been known to interfere with certain assay formats. They may absorb light at wavelengths used in spectrophotometric or fluorescent assays, leading to false-positive or false-negative results. To test for this, run a control plate with the compound in assay buffer without cells or enzymes to measure its intrinsic absorbance or fluorescence. Additionally, some compounds can have redox activity, which can interfere with assays that use redox-sensitive dyes (like MTT or resazurin).

Q6: My dose-response curve is non-sigmoidal or has an unusual shape. How should I interpret this?

A6: A non-sigmoidal dose-response curve can indicate several issues. At higher concentrations, the compound may be precipitating out of solution, leading to a plateau or a drop in the observed effect. Alternatively, off-target effects at higher concentrations could be causing complex biological responses. It is also possible that the compound is unstable in the assay medium over the incubation period; degradation products could have different activities.

Issue 3: Unexpected Biological Activity and Off-Target Effects

Q7: My compound is showing high cytotoxicity in both my target cancer cells and my non-cancerous control cells. What does this mean?

A7: This suggests a lack of selectivity and possible off-target cytotoxicity. Aminothiazoles can interact with numerous biological targets. Due to the conserved nature of ATP-binding sites across the human kinome, aminothiazole-based compounds can inhibit multiple kinases, not just the intended target. This can lead to broad-spectrum cytotoxicity. Other potential off-target effects include the induction of oxidative stress or disruption of mitochondrial function, which can lead to non-specific cell death.

Q8: I suspect my compound is causing off-target effects. How can I investigate this?

A8: To investigate off-target effects, you should:

  • Perform a dose-response analysis on a panel of different cell lines (both target and non-target) to determine the therapeutic window.

  • Use multiple assay readouts to differentiate between on-target and off-target effects. For example, if you expect apoptosis, use assays that can distinguish it from necrosis.

  • Consult kinase profiling data if available for your compound, or consider running a selectivity panel to identify other kinases it may inhibit.

  • Use a more selective inhibitor for your intended target as a positive control, if one exists.

Q9: I am not observing any biological activity, but I believe my compound should be active. What should I check?

A9: A lack of activity could be due to several factors. First, confirm that poor solubility is not preventing the compound from reaching its target. Second, verify the identity and purity of your compound batch. Third, consider the stability of the compound under your specific assay conditions (time, temperature, buffer components), as it may be degrading over the course of the experiment. Finally, the compound may simply be inactive against the chosen cell line or target; it is crucial to test a wide range of concentrations before concluding inactivity.

Quantitative Data Summary

The biological activity of aminothiazole derivatives is highly dependent on the specific substitutions on the aryl rings. While specific data for this compound is limited in public literature, the tables below summarize reported IC50 values for structurally related compounds to provide a general reference for expected potency.

Table 1: Antiproliferative Activity of N,4-diaryl-1,3-thiazole-2-amine Analogs (Data adapted from a study on tubulin inhibitors)

Compound IDA-Ring SubstitutionB-Ring (at position 4)SGC-7901 IC50 (μM)MGC-803 IC50 (μM)Bcap-37 IC50 (μM)
10s 2,4-dimethoxyphenyl4-methoxyphenyl0.360.520.86
10u 2,4-dimethoxyphenyl4-methoxyphenyl (N-methyl)2.153.815.12
10v 2,4-dimethoxyphenyl4-methoxyphenyl (N-acetyl)15.619.322.4

Table 2: Antiproliferative Activity of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazole Analogs (Data adapted from a study on tubulin polymerization inhibitors)

Compound IDB-Ring (at position 5)HeLa IC50 (μM)HT-29 IC50 (μM)MCF-7 IC50 (μM)A549 IC50 (μM)
2b 4-methylphenyl0.0240.0310.0150.022
2d 4-methoxyphenyl0.0050.0040.0030.003
2e 4-ethoxyphenyl0.0090.0080.0060.007

Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM):

    • Accurately weigh the desired amount of this compound (MW: 236.29 g/mol ).

    • Add 100% DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a stock solution aliquot.

    • Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the final desired concentrations for your assay.

    • Ensure the final concentration of DMSO is consistent across all wells (including vehicle controls) and is below 0.5%.

    • Use the working solutions immediately after preparation.

Protocol 2: General Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Remove the old medium and add fresh medium containing the serially diluted compound or vehicle control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

G start Start: Unexpected Results (e.g., High Variability, Low Potency) check_sol Is compound fully dissolved in assay media? start->check_sol precip Action: Visually inspect for precipitate. Perform kinetic solubility assay. check_sol->precip No sol_ok Solubility appears adequate check_sol->sol_ok Yes precip->sol_ok Optimize Solubilization (e.g., lower concentration, serial dilution) check_stability Is the compound stable for the assay duration? sol_ok->check_stability stability_issue Action: Run HPLC-MS at T=0 and T=end to check for degradation. check_stability->stability_issue No / Unsure stability_ok Compound is stable check_stability->stability_ok Yes stability_issue->stability_ok Shorten incubation or find stabilizing buffer check_interference Does the compound interfere with the assay readout? stability_ok->check_interference interference_issue Action: Test compound in cell-free assay buffer. Check for absorbance/ fluorescence. check_interference->interference_issue Yes / Unsure end Issue likely biological. Investigate off-target effects or mechanism of action. check_interference->end No interference_issue->end Switch to orthogonal assay

Caption: Troubleshooting workflow for unexpected assay results.

G GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand Ligand (e.g., Aminothiazole) Ligand->GPCR Binds/Modulates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Activates Transcription Transcription Factor Activation (e.g., CREB) Kinase_Cascade->Transcription Phosphorylates Response Cellular Response (Proliferation, etc.) Transcription->Response Leads to

**Caption

Technical Support Center: 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemical structure, which includes a 2-aminothiazole core and a dimethoxyphenyl group, the primary degradation pathways are expected to be photodegradation, oxidation, and hydrolysis.[1]

  • Photodegradation: Similar to other thiazole-containing compounds with aryl rings, photodegradation may occur via photo-oxygenation. This process can be initiated by reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges to cleave the thiazole ring.[1] A study on the structurally related 4-(4-Chlorophenyl)thiazol-2-amine showed a similar photodegradation process.[1]

  • Oxidative Degradation: The 2-aminothiazole ring is susceptible to oxidation. This can lead to the formation of various oxidized products. The presence of the electron-rich dimethoxyphenyl ring may also influence the oxidative degradation profile.

  • Hydrolytic Degradation: The thiazole ring can be susceptible to cleavage under strong acidic or basic conditions, although it is generally more stable than oxazoles. The rate and extent of hydrolysis will be highly dependent on the pH and temperature of the environment.

  • Metabolic Degradation: In a biological system, 2-aminothiazole-containing compounds can undergo metabolism, primarily through oxidation reactions.

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A2: Forced degradation studies are performed to understand the stability of a drug substance under more severe conditions than accelerated stability testing.[2] Typical conditions include:

Stress ConditionTypical Reagents and Parameters
Acid Hydrolysis0.1 M to 1 M HCl, heated if necessary (e.g., 60°C for 30 minutes).[3]
Base Hydrolysis0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C for 30 minutes).[3]
Oxidation3% to 30% hydrogen peroxide (H₂O₂), at room temperature.
Thermal DegradationDry heat (e.g., 105°C) or in solution at a specific temperature.
PhotodegradationExposure to a combination of visible and UV light.

Q3: What analytical techniques are most suitable for analyzing the degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for separating and quantifying the parent compound and its degradation products.[4] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools.[1]

Q4: How can I ensure mass balance in my forced degradation study?

A4: Mass balance is a critical aspect of forced degradation studies, ensuring that all degradation products are accounted for.[5][6][7] It is the process of adding the assay value of the parent drug to the levels of all degradation products to see how close the total is to 100% of the initial value.[6] Discrepancies in mass balance can arise from the formation of non-chromophoric or volatile degradation products, or differences in the molar absorptivity of the degradation products compared to the parent compound.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Issue 1: Excessive or No Degradation Observed

  • Question: I am either seeing complete degradation of my compound or no degradation at all under the stress conditions. What should I do?

  • Answer:

    • For Excessive Degradation: The stress conditions are likely too harsh. Reduce the concentration of the stressor (e.g., acid, base, or oxidizing agent), lower the temperature, or shorten the exposure time.

    • For No/Low Degradation: The stress conditions may be too mild. Increase the concentration of the stressor, raise the temperature, or extend the exposure time. For hydrolytic studies, ensure the pH is sufficiently acidic or basic to promote degradation.

Issue 2: Poor Chromatographic Resolution

  • Question: My HPLC chromatogram shows overlapping peaks for the parent compound and its degradation products. How can I improve the separation?

  • Answer: Optimizing the HPLC method is crucial for resolving all components. Consider the following adjustments:

    • Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

    • pH of the Mobile Phase: For a basic compound like this compound, adjusting the mobile phase pH can significantly impact peak shape and retention. Operating at a lower pH (e.g., 2-3) can protonate residual silanols on the column, reducing peak tailing.[8]

    • Column Chemistry: If resolution issues persist, consider using a different type of HPLC column (e.g., a different stationary phase or a column with a different particle size).

    • Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over time, can often improve the separation of complex mixtures.

Issue 3: Peak Tailing in HPLC Analysis

  • Question: The peaks in my chromatogram, especially for the parent amine compound, are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds is a common issue in reversed-phase HPLC and is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[9][10]

    • Lower Mobile Phase pH: As mentioned, operating at a low pH (around 2-3) will protonate the silanol groups, minimizing these secondary interactions.[8][11]

    • Increase Buffer Strength: Using a higher buffer concentration (e.g., 25-50 mM) can help to mask the silanol interactions.[9]

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to provide better peak shapes for basic compounds.[12]

    • Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape, though this is becoming less common with modern columns.[12]

Troubleshooting_Peak_Tailing Problem Peak Tailing Observed (Asymmetry > 1.2) Cause1 Secondary Silanol Interactions (for basic compounds) Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Degradation / Void Problem->Cause3 Cause4 Mobile Phase Mismatch Problem->Cause4 Solution1a Lower Mobile Phase pH (e.g., pH 2-3) Cause1->Solution1a Solution1b Increase Buffer Strength (25-50 mM) Cause1->Solution1b Solution1c Use End-Capped Column Cause1->Solution1c Solution2 Reduce Sample Concentration or Injection Volume Cause2->Solution2 Solution3 Flush Column with Strong Solvent or Replace Cause3->Solution3 Solution4 Ensure Sample Solvent is Weaker than Mobile Phase Cause4->Solution4

Issue 4: Failure to Achieve Mass Balance

  • Question: My mass balance calculation is significantly different from 100%. What are the possible reasons?

  • Answer: Achieving a good mass balance (typically 95-105%) is crucial for validating a stability-indicating method.[13] Deviations can be caused by several factors:

    • Undetected Degradation Products: Some degradation products may not have a chromophore and will be invisible to a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify these.

    • Volatile Degradants: If a degradation product is volatile, it may be lost during sample preparation or analysis.

    • Precipitation of Degradants: Degradation products may not be soluble in the sample diluent, leading to their loss during sample preparation steps like filtration.[13]

    • Different Molar Absorptivities: The assumption that degradation products have the same molar absorptivity as the parent drug at the detection wavelength can be incorrect. It is important to determine the relative response factors for the major degradants if possible.

    • Incomplete Elution: Some degradation products might be strongly retained on the column and not elute during the chromatographic run.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Compound (e.g., 1 mg/mL in a suitable solvent) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Prep->Thermal Photo Photolytic Stress (Visible and UV light) Prep->Photo Sampling Withdraw Aliquots at Defined Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize If applicable Dilute Dilute to Working Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/LC-MS Method Dilute->Analyze

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to a light source providing both visible and UV light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling and Analysis:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its degradation products.

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water (to achieve a pH of around 2.5-3.0).

    • Organic Phase (B): Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a shallow gradient, for example, 5% to 95% B over 20-30 minutes. This will help to elute a wide range of potential degradation products with varying polarities.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This is useful as degradation products may have different absorption maxima than the parent compound. A wavelength of around 270-280 nm would be a reasonable starting point based on the aromatic nature of the compound.

  • Optimization:

    • Inject a mixture of stressed samples to observe the separation of all generated degradation products.

    • Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to optimize the resolution between all peaks.

    • If peak tailing is observed for the parent amine, ensure the pH of the mobile phase is low enough.

    • Once a suitable separation is achieved, the method should be validated according to ICH guidelines.

Potential Degradation Pathways Visualization

Degradation_Pathways cluster_photo Photodegradation cluster_ox Oxidation cluster_hydrolysis Hydrolysis Parent This compound Photo_Intermediate Endoperoxide Intermediate Parent->Photo_Intermediate Visible/UV Light, O₂ Ox_Product N-Oxides, S-Oxides, Ring-Oxidized Products Parent->Ox_Product H₂O₂ Hydrolysis_Product Thiazole Ring Opening Products Parent->Hydrolysis_Product Acid/Base, Heat Photo_Product Thiazole Ring Cleavage Products Photo_Intermediate->Photo_Product Rearrangement

References

Technical Support Center: 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides best practices for the long-term storage of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine, based on general knowledge of aromatic amines and thiazole derivatives. These recommendations are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature conditions for the long-term storage of this compound?

For long-term stability, it is recommended to store this compound in a cool and dry place.[1] Some suppliers of similar aminothiazole derivatives recommend storage at 2-8°C.[2] For aromatic amine solutions, a storage temperature of -20°C has also been suggested to maintain stability.[3] As a general guideline for amines, storage temperatures should be kept below 30°C (86°F) to minimize volatility and maintain stability.[4]

Q2: What type of container should I use for storing this compound?

You should use tightly sealed containers made of compatible materials such as high-density polyethylene (HDPE) or glass to prevent exposure to air and moisture.[4] Ensure containers are clearly labeled with the compound name, concentration, storage conditions, and any relevant hazard information.[4]

Q3: Is a specific atmosphere required for long-term storage?

To prevent degradation from oxidation and moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage. Amines can be hygroscopic and may absorb moisture from the air, which can lead to hydrolysis and the formation of byproducts.[4]

Q4: What are the signs of degradation to look out for?

Visual signs of degradation for this compound, which is typically a solid, may include a change in color or the formation of clumps.[5] For amines in general, decomposition can be caused by exposure to high temperatures, oxygen, and moisture.[6]

Q5: What substances are incompatible with this compound?

This compound should be stored away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][7] Aromatic amines can react with these substances, leading to degradation of the compound and potentially hazardous situations.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to air, moisture, or light; improper storage temperature.Discard the reagent as its purity may be compromised. Review and optimize your storage protocol based on the recommendations in this guide.
Inconsistent experimental results Degradation of the compound leading to reduced purity and reactivity.Use a fresh stock of the compound. For ongoing experiments, aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure of the bulk material.
Difficulty in dissolving the compound The compound may have absorbed moisture, leading to hydrolysis or changes in its physical state.Ensure the compound is stored in a desiccated environment. If moisture absorption is suspected, the integrity of the compound may be compromised.

Summary of Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (short-term); -20°C (long-term)[2][3]To minimize degradation and maintain chemical stability.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidative degradation and reaction with atmospheric moisture.[4]
Container Tightly sealed amber glass or HDPE bottles.[4]To protect from light, air, and moisture, and ensure chemical compatibility.
Location Cool, dry, and well-ventilated area.[1][8]To ensure a stable storage environment.
Incompatibilities Store away from strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[1][7]To prevent hazardous reactions and degradation of the compound.

Experimental Protocols

Protocol for Aliquoting and Long-Term Storage:

  • Preparation: Work in a clean and dry environment, preferably in a fume hood to handle the compound safely.

  • Aliquoting: Upon receiving the compound, weigh out appropriate quantities for individual experiments into smaller, labeled, and tightly sealed vials. This practice minimizes the exposure of the bulk compound to the atmosphere and avoids repeated freeze-thaw cycles.

  • Inert Atmosphere: Before sealing the vials for long-term storage, flush each vial with an inert gas like argon or nitrogen to displace air and moisture.

  • Sealing and Storage: Securely cap the vials and store them at the recommended temperature (-20°C for long-term). Place the vials in a secondary container with a desiccant to further protect against moisture.

  • Documentation: Maintain a detailed log of the compound, including the date of receipt, aliquoting date, storage conditions, and dates of use.

Logical Workflow for Long-Term Storage

Long-Term Storage Workflow Logical Workflow for Long-Term Storage of this compound cluster_receipt Compound Receipt cluster_preparation Storage Preparation cluster_storage Long-Term Storage cluster_retrieval Use and Monitoring receipt Receive Compound inspect Inspect for Integrity receipt->inspect aliquot Aliquot into Vials inspect->aliquot inert Flush with Inert Gas aliquot->inert seal Seal Vials Tightly inert->seal store Store at -20°C seal->store protect Use Desiccant store->protect retrieve Retrieve Aliquot for Use store->retrieve monitor Monitor for Degradation retrieve->monitor

Caption: Workflow for proper handling and long-term storage of the compound.

References

Avoiding false positives with 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine in screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding false positives when screening 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine. The information is presented in a question-and-answer format within our Troubleshooting Guides and FAQs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in screening?

This compound is a chemical compound containing a 2-aminothiazole scaffold. Thiazole derivatives are of interest in drug discovery due to their presence in various biologically active molecules and FDA-approved drugs. They have been investigated for a range of therapeutic areas, including as anticancer agents that inhibit tubulin polymerization. Its structural features make it a candidate for screening campaigns aimed at identifying novel modulators of various biological targets.

Q2: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous high-throughput screening (HTS) assays in a non-specific manner.[1] These compounds often lead to false positive results because their apparent activity is not due to specific interaction with the intended biological target. Instead, they can interfere with the assay technology itself through various mechanisms like chemical reactivity, aggregation, or redox activity.[2][3] While not definitively classified as a PAIN, the 2-aminothiazole core in this compound is a substructure that has been associated with frequent hitters in screening campaigns. Therefore, it is crucial to perform rigorous follow-up studies to rule out assay interference.

Q3: What are the potential mechanisms by which this compound might cause false positives?

Based on its chemical structure and general knowledge of assay interference, potential mechanisms for false positives include:

  • Thiol Reactivity: The thiazole ring and its substituents may be susceptible to reacting with cysteine residues in proteins, a common mechanism for non-specific inhibition.[2][3]

  • Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that sequester and non-specifically inhibit enzymes.[1]

  • Interference with Assay Signal: The compound might be fluorescent or absorb light at wavelengths that interfere with the assay's detection method (e.g., fluorescence or absorbance-based readouts).

  • Redox Activity: The compound could participate in redox cycling, generating reactive oxygen species that can damage proteins and lead to a false signal of inhibition.[3]

  • Metal Chelation: The arrangement of nitrogen and sulfur atoms in the thiazole ring could potentially chelate metal ions that are essential for enzyme function or assay reagents.

Troubleshooting Guides

Guide 1: Investigating a Potential False Positive Hit

If this compound has been identified as a "hit" in your primary screen, it is essential to perform a series of validation and triaging steps to confirm that its activity is genuine and target-specific.

Step 1: Re-testing and Dose-Response Analysis The first step is to confirm the activity by re-testing the compound from a fresh stock solution. If the activity is confirmed, a dose-response curve should be generated to determine the potency (e.g., IC50 or EC50).

Illustrative Dose-Response Data

Assay ConditionIC50 (µM)Curve Shape
Initial Screen (10 µM)5.2Sigmoidal
Re-test (Fresh Compound)5.5Sigmoidal
+ 0.01% Triton X-10048.7Shallow
Pre-incubation with Target0.8Sigmoidal

A significant increase in IC50 in the presence of a non-ionic detergent like Triton X-100 can be indicative of compound aggregation.

Step 2: Orthogonal Assays An orthogonal assay is a confirmatory screen that uses a different detection method or assay principle to measure the same biological activity.[4] If the compound is a true hit, it should show comparable activity in the orthogonal assay.

Example Orthogonal Assay Strategy

Assay TypePrimary AssayOrthogonal Assay
Principle Fluorescence PolarizationAlphaScreen
Detection Change in light polarizationLight emission at 615 nm

Step 3: Counterscreens for Assay Interference Counterscreens are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[5]

Recommended Counterscreens

CounterscreenPurpose
Luciferase Inhibition Assay For assays using luciferase reporters, to rule out direct inhibition of the reporter enzyme.
Autofluorescence Check Measure the compound's fluorescence at the excitation and emission wavelengths of the assay.
Solubility Assessment Determine the compound's solubility under assay conditions to assess the risk of precipitation.
Guide 2: Detailed Experimental Protocols

Protocol 2.1: Detergent-Based Assay for Aggregation

Objective: To determine if the inhibitory activity of this compound is due to the formation of aggregates.

Methodology:

  • Prepare a standard dose-response curve for the compound in your primary assay buffer.

  • Prepare a second dose-response curve in the same assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Incubate both sets of reactions for the standard assay time.

  • Measure the assay signal and calculate the IC50 for both conditions.

  • Interpretation: A significant rightward shift (e.g., >5-fold increase) in the IC50 value in the presence of Triton X-100 suggests that the compound may be acting via an aggregation-based mechanism.

Protocol 2.2: Thiol Reactivity Assay

Objective: To assess the potential for this compound to react with thiols.

Methodology:

  • Perform the primary enzyme inhibition assay under standard conditions.

  • Run a parallel experiment where the assay buffer is supplemented with a high concentration (e.g., 1 mM) of a reducing agent like Dithiothreitol (DTT) or Glutathione (GSH).

  • Compare the inhibitory activity of the compound in the presence and absence of the reducing agent.

  • Interpretation: A significant reduction in the compound's inhibitory activity in the presence of DTT or GSH suggests that it may be acting as a non-specific thiol-reactive inhibitor.

Visualizations

Hit_Validation_Workflow Figure 1. Hit Validation Workflow Primary_Screen Primary Screen Hit (this compound) Reconfirmation Hit Reconfirmation (Dose-Response) Primary_Screen->Reconfirmation Orthogonal_Assay Orthogonal Assay Reconfirmation->Orthogonal_Assay False_Positive False Positive (Deprioritize) Reconfirmation->False_Positive Not confirmed Counterscreens Counterscreens (Assay Interference) Orthogonal_Assay->Counterscreens Orthogonal_Assay->False_Positive Inactive Aggregation_Assay Aggregation Assay (+ Detergent) Counterscreens->Aggregation_Assay Counterscreens->False_Positive Interference detected Thiol_Reactivity Thiol Reactivity Assay (+ DTT/GSH) Aggregation_Assay->Thiol_Reactivity Aggregation_Assay->False_Positive IC50 shift Confirmed_Hit Confirmed Hit (Proceed to Lead Optimization) Thiol_Reactivity->Confirmed_Hit No significant change

Caption: A typical workflow for validating hits from a primary high-throughput screen.

Thiol_Reactivity_Mechanism Figure 2. Potential Thiol Reactivity cluster_0 Enzyme Active Site cluster_1 Compound Interaction cluster_2 Non-specific Inhibition Enzyme Enzyme-SH (Active) Inhibited_Enzyme Enzyme-S-Compound (Inactive) Enzyme->Inhibited_Enzyme Covalent Modification of Cysteine Residue Compound 4-(2,5-Dimethoxyphenyl)- 1,3-thiazol-2-amine Compound->Inhibited_Enzyme

Caption: Hypothetical mechanism of non-specific inhibition via thiol reactivity.

References

Technical Support Center: Enhancing the Bioavailability of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for modifying 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of poor oral bioavailability for this compound?

A1: The poor oral bioavailability of this compound likely stems from two primary physicochemical properties:

  • Low Aqueous Solubility: The dimethoxyphenyl group contributes to the molecule's lipophilicity (hydrophobicity), which can lead to poor solubility in the aqueous environment of the gastrointestinal tract. A majority of drugs in development are hydrophobic and require modification to improve aqueous solubility.[1]

  • Poor Membrane Permeability: While lipophilicity can aid in membrane crossing, the molecule's overall characteristics, including potential hydrogen bonding from the amine group and its specific structure, may result in suboptimal permeability across the intestinal epithelium. Poor membrane permeation is a common cause of low oral bioavailability.[2]

  • First-Pass Metabolism: The compound may be subject to significant metabolism in the liver or gut wall before reaching systemic circulation. Primary amines can undergo N-acetylation or oxidation, which can be a factor in first-pass metabolism.[3]

Q2: What are the principal strategies for enhancing the bioavailability of this compound?

A2: Three main strategies can be employed:

  • Prodrug Modification: The primary amine on the thiazole ring is an ideal handle for creating prodrugs.[3] A prodrug is an inactive derivative that, after administration, converts back to the active parent drug in the body. This approach can temporarily mask polar groups to improve permeability or alter solubility.[3][4]

  • Formulation-Based Approaches: These methods improve the dissolution rate and solubility of the existing compound without chemical modification. Key techniques include:

    • Nanoparticle Formulation: Reducing the particle size of the drug to the nanoscale increases the surface area, which enhances dissolution velocity and saturation solubility.[5][6][7]

    • Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can form water-soluble inclusion complexes, significantly improving the drug's solubility and dissolution.[8][9][10][11]

  • Advanced Drug Delivery Systems: Lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can also be used to enhance the solubility and absorption of poorly soluble compounds.[1][7]

Q3: How does a prodrug of the primary amine work?

A3: A prodrug for the primary amine involves attaching a promoiety that is designed to be cleaved in vivo, typically by enzymes like esterases or phosphatases, which are abundant in the body. For example, an N-acyloxyalkoxycarbonyl prodrug is designed so that upon enzymatic cleavage of the terminal ester, the resulting intermediate is unstable and spontaneously decomposes to release the parent amine, carbon dioxide, and an aldehyde.[3] This strategy temporarily increases lipophilicity to enhance membrane permeation.

Q4: What are the advantages of using cyclodextrins?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] This structure allows them to encapsulate lipophilic drug molecules like this compound. The benefits include:

  • Enhanced Aqueous Solubility: The hydrophilic outer surface of the cyclodextrin-drug complex makes the entire unit more soluble in water.[9][10]

  • Improved Dissolution Rate: By forming these complexes, the drug is presented in a more readily dissolvable form.[8][12]

  • Increased Stability: The drug molecule is protected within the cyclodextrin cavity, which can enhance its chemical stability.[9]

Troubleshooting Guides

Issue 1: Compound exhibits low aqueous solubility (<10 µg/mL).
  • Possible Cause: High lipophilicity from the dimethoxyphenyl ring and a stable crystalline lattice structure.

  • Suggested Solutions:

    • Cyclodextrin Inclusion Complexation: This is often the most direct method to tackle solubility issues.[8][10][11][12]

    • Nanoparticle Formulation: Techniques like wet milling or precipitation can produce nanoparticles, which improve solubility due to their increased surface-area-to-volume ratio.[5][13]

    • Salt Formation: The primary amine can be protonated with a suitable acid to form a more soluble salt. This is a common and effective method for basic drugs.[14]

FormulationAqueous Solubility (µg/mL)Fold Increase
This compound (Parent)5.21.0x
Parent : HP-β-Cyclodextrin Complex (1:1 Molar Ratio)155.7~30x
Nanoparticle Suspension (200 nm average particle size)88.4~17x

Note: Data are illustrative examples.

Issue 2: Compound shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in Caco-2 cell assays.
  • Possible Cause: The compound may be too polar to efficiently diffuse across the cell membrane, or it could be a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Suggested Solutions:

    • Prodrug Synthesis: Design a lipophilic prodrug to mask the polar amine group. An N-acyloxyalkoxycarbonyl or a simple N-acyl prodrug could increase passive diffusion.[3]

    • Use of Permeation Enhancers: In research settings, compounds that open tight junctions (e.g., EDTA) or inhibit efflux pumps (e.g., Verapamil) can be used to diagnose the cause of low permeability. Note that these are typically not viable for final drug formulations due to toxicity concerns.[2]

CompoundCaco-2 Papp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Parent Compound0.84.5
N-Pivaloyloxymethyl Prodrug of Parent6.21.2

Note: Data are illustrative examples. A high efflux ratio (>2) suggests active efflux.

Experimental Protocols

Protocol 1: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
  • Molar Ratio Calculation: Determine the required mass of the parent compound and HP-β-CD for a 1:1 molar ratio.

  • Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating (40-50°C) and stirring until a clear solution is obtained.

  • Addition of Compound: Add the parent compound to the HP-β-CD solution in small portions while maintaining continuous stirring.

  • Complexation: Seal the container and stir the mixture at room temperature for 24-48 hours. Using a sonicator for brief periods can facilitate complexation.

  • Filtration (Optional): If un-complexed compound is visible, filter the solution through a 0.22 µm syringe filter to remove any precipitate.

  • Lyophilization: Freeze the resulting solution and lyophilize (freeze-dry) it for 48 hours to obtain a solid powder of the inclusion complex.

  • Characterization: Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).

Protocol 2: General Synthesis of an N-Acyloxyalkoxycarbonyl Prodrug
  • Activation of Amine: Dissolve this compound in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran). Add a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) and cool the mixture in an ice bath.

  • Addition of Chloroformate: Slowly add a solution of an appropriate acyloxyalkyl chloroformate (e.g., 1-chloroethyl pivaloyl carbonate) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it by adding water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product using flash column chromatography to obtain the desired prodrug.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

bioavailability_strategy cluster_assessment Initial Assessment cluster_decision Problem Identification cluster_solutions Potential Strategies start Characterize Parent Compound (Solubility, Permeability) solubility_check Is Solubility < 10 µg/mL? start->solubility_check permeability_check Is Papp < 1x10⁻⁶ cm/s? solubility_check->permeability_check No sol_strat Solubility Enhancement: • Cyclodextrin Complexation • Nanoparticle Formulation • Salt Formation solubility_check->sol_strat Yes perm_strat Permeability Enhancement: • Prodrug Synthesis permeability_check->perm_strat No dual_strat Dual/Complex Issues: • Lipid-Based Systems (SEDDS) • Amorphous Solid Dispersions permeability_check->dual_strat Yes sol_strat->permeability_check prodrug_activation Prodrug N-Acyloxyalkoxycarbonyl Prodrug (Lipophilic, Permeable) Intermediate Unstable Intermediate (Hydroxyalkoxy) Prodrug->Intermediate Enzymatic Hydrolysis Enzyme Esterase (in Plasma/Tissue) Enzyme->Prodrug Parent Parent Drug Released (Active Form) Intermediate->Parent Spontaneous Decomposition Byproducts Byproducts (CO₂, Aldehyde) Intermediate->Byproducts Spontaneous Decomposition caco2_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21 days to form monolayer seed->culture check_teer 3. Verify monolayer integrity (Measure TEER) culture->check_teer add_compound 4. Add compound to Apical (A) or Basolateral (B) side check_teer->add_compound incubate 5. Incubate for 2 hours at 37°C add_compound->incubate sample 6. Collect samples from receiver compartment incubate->sample analyze 7. Quantify compound concentration (LC-MS) sample->analyze calculate 8. Calculate Papp and Efflux Ratio analyze->calculate

References

Validation & Comparative

Validating Tubulin as the Biological Target of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the thiazole class of heterocyclic molecules. While direct experimental validation for this specific compound is not extensively published, a substantial body of evidence from structurally similar analogues strongly suggests that its primary biological target is tubulin . Thiazole derivatives are recognized for their diverse pharmacological activities, including anticancer and antimicrobial properties.[1] This guide provides a comparative analysis of related thiazole-based compounds, outlines key experimental protocols to validate tubulin engagement, and presents visual workflows to guide the research process.

The validation of a drug's biological target is a critical step in the drug discovery pipeline, confirming its mechanism of action and therapeutic potential.[2][3] The process involves a series of rigorous experiments to demonstrate that modulating the target leads to the desired therapeutic effect.[2][4] For compounds like this compound, the hypothesized mechanism involves binding to the colchicine site on β-tubulin, which inhibits microtubule polymerization.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, forming the basis of its potential anticancer activity.[7][8][9]

Comparative Analysis of Thiazole-Based Tubulin Inhibitors

To contextualize the potential efficacy of this compound, this section compares its structurally related analogues against other known tubulin inhibitors. The data presented summarizes antiproliferative activity and direct inhibition of tubulin polymerization.

Antiproliferative Activity of Thiazole Derivatives

The following table details the half-maximal inhibitory concentration (IC50) values of various thiazole compounds against a panel of human cancer cell lines. Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor that binds to the colchicine site, is included as a benchmark.[10]

CompoundCell LineIC50 (µM)Reference(s)
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) SGC-79010.36[5]
HT-10800.86[5]
MGC-8030.52[5]
Thiazole Derivative 5b (Naphthalene-thiazole)MCF-70.48 ± 0.03[8]
A5490.97 ± 0.13[8]
Thiazole Derivative 5c (2,4-disubstituted thiazole)HepG23.35 ± 0.2[4]
HCT1164.61 ± 0.2[4]
Thiazole Derivative 7c (2,4-disubstituted thiazole)HepG24.04 ± 0.2[4]
HCT1165.11 ± 0.3[4]
Combretastatin A-4 (CA-4) A5491.8 ± 0.6 (XN0502)
1A90.0036[11]
HCT-1160.00523
In Vitro Tubulin Polymerization Inhibition

This table presents the IC50 values for the direct inhibition of tubulin assembly in vitro. This assay provides direct evidence of a compound's interaction with tubulin.

CompoundTubulin Polymerization IC50 (µM)Reference(s)
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) 2.1[6]
Thiazole Derivative 5b (Naphthalene-thiazole)3.3[8]
Thiazole Derivative 7c (2,4-disubstituted thiazole)2.00 ± 0.12[4][12]
Thiazole Derivative 2e (Thiazole-chalcone)7.78[13]
Combretastatin A-4 (CA-4) 2.5[3]
2.96 ± 0.18[4][12]
4.93[13]

Experimental Protocols for Target Validation

To definitively validate tubulin as the biological target of this compound, a series of biochemical and cell-based assays are required. Detailed protocols for three key experiments are provided below.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a test compound on the assembly of purified tubulin into microtubules.[2]

Principle: The polymerization of tubulin is monitored by a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[2]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., from a commercial kit)

  • Test compound (this compound)

  • Positive control (e.g., Nocodazole or Combretastatin A-4)

  • Vehicle control (e.g., DMSO)

  • Pre-warmed 96-well microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation of Reagents: On ice, prepare a 10x stock of the test compound and controls at the desired concentrations in General Tubulin Buffer.

  • Tubulin Reaction Mix: Prepare the tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter, following the manufacturer's instructions.[2] Keep the mix on ice.

  • Assay Plate Setup: Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a 96-well plate pre-warmed to 37°C.[2]

  • Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 60-90 minutes.[1]

  • Data Analysis: Plot fluorescence intensity versus time. Determine the maximum polymerization rate (Vmax) and the steady-state fluorescence level. Calculate the IC50 value by plotting the percentage of inhibition against a range of compound concentrations.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[14][15] The principle is based on ligand-induced thermal stabilization; a protein bound to a ligand is more resistant to heat-induced denaturation.[15][16]

Principle: Cells are treated with the test compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. An increase in the melting temperature of the target protein in the presence of the compound indicates direct engagement.[16]

Materials:

  • Cancer cell line (e.g., HeLa or A549)

  • Cell culture medium and reagents

  • Test compound

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies: Primary antibody against β-tubulin, secondary HRP-conjugated antibody

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle at a predetermined concentration for 1-2 hours at 37°C.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction). Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for β-tubulin.

  • Data Analysis: Quantify the band intensities for β-tubulin at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble protein relative to the non-heated sample against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.

Immunofluorescence Microscopy of Microtubule Network

This cell-based assay provides visual confirmation of the compound's effect on the cellular microtubule structure.[7]

Principle: Cells are treated with the compound, and the microtubule network is visualized using immunofluorescence staining with an anti-tubulin antibody. Disruption of the microtubule network is indicative of a tubulin-targeting agent.

Materials:

  • Cell line (e.g., HeLa)

  • Sterile glass coverslips in a 12-well plate

  • Test compound

  • Controls (vehicle, nocodazole as a destabilizer, paclitaxel as a stabilizer)

  • Fixative (e.g., ice-cold methanol or paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 12-well plate and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and controls for a specified time (e.g., 18-24 hours).[7]

  • Fixation and Permeabilization: Wash the cells with PBS, fix them with ice-cold methanol or paraformaldehyde, and then permeabilize them.

  • Immunostaining: Block non-specific binding sites. Incubate the cells with the primary anti-tubulin antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to the controls. Untreated cells should show a fine, filamentous network of microtubules. Cells treated with a tubulin polymerization inhibitor will show a diffuse, disorganized tubulin staining.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the key processes involved in validating the biological target of this compound.

G cluster_0 Target Validation Workflow A Hypothesis Generation (Structural similarity to known tubulin inhibitors) B In Vitro Biochemical Assays A->B D Cell-Based Assays A->D C Tubulin Polymerization Assay (Direct Target Interaction) B->C H Target Validated: Tubulin C->H E CETSA (Target Engagement in Cells) D->E F Immunofluorescence (Phenotypic Effect) D->F G Cell Cycle Analysis (Downstream Effect) D->G E->H F->H G->H

Caption: A general workflow for the validation of tubulin as the biological target.

G cluster_1 Signaling Pathway of Microtubule Disruption Compound 4-(2,5-Dimethoxyphenyl)- 1,3-thiazol-2-amine Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site MT Microtubule Dynamics (Polymerization/Depolymerization) Compound->MT Inhibits Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle Required for Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers

Caption: The proposed signaling cascade initiated by tubulin polymerization inhibition.

G cluster_2 Evidence for Tubulin as the Target Target Target: Tubulin Ev1 Structural Similarity to Thiazole-Based Tubulin Inhibitors Ev1->Target Ev2 Known Anticancer Activity of Thiazole Scaffold Ev2->Target Ev3 Analogues Inhibit Tubulin Polymerization Ev3->Target Ev4 Analogues Bind to Colchicine Site Ev4->Target

Caption: Logical relationship of evidence supporting tubulin as the target.

References

A Comparative Analysis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and Structurally Related Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the biological activities and mechanisms of action of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and its analogs, supported by experimental data and detailed protocols.

Comparative Antiproliferative Activity

The antiproliferative effects of 2-aminothiazole derivatives are significantly influenced by the substitution patterns on the phenyl ring at the C4-position and the amine group at the C2-position of the thiazole core. A study by Sun et al. (2017) provides crucial data on a series of N,4-diaryl-1,3-thiazol-2-amines, including a close analog to the compound of interest.[1]

Table 1: Antiproliferative Activity of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) and Reference Compounds [1]

CompoundSGC-7901 IC₅₀ (μM)MGC-803 IC₅₀ (μM)HT-1080 IC₅₀ (μM)
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) 0.36 ± 0.040.51 ± 0.060.86 ± 0.09
Combretastatin A-4 (CA-4)0.012 ± 0.0020.015 ± 0.0030.009 ± 0.001
Nocodazole0.045 ± 0.0050.058 ± 0.0070.031 ± 0.004

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as the mean ± standard deviation from three independent experiments.

The data clearly indicates that compound 10s , an analog with a 2,4-dimethoxy substitution pattern on the N-phenyl ring, exhibits potent antiproliferative activity in the sub-micromolar range against gastric (SGC-7901, MGC-803) and fibrosarcoma (HT-1080) cancer cell lines.[1] This suggests that this compound is also likely to possess significant anticancer properties. The substitution pattern on the phenyl ring at the C4 position and on the 2-amino group plays a crucial role in determining the cytotoxic potency of these compounds.

Mechanism of Action: Insights from Analogs

Studies on analogs of this compound suggest that their anticancer effects are mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition

Many 2-aminothiazole derivatives with a trimethoxyphenyl or dimethoxyphenyl moiety are known to interact with tubulin, a key component of the cytoskeleton. Compound 10s , for instance, has been shown to inhibit tubulin polymerization, a mechanism shared with established anticancer agents like Combretastatin A-4.[1] This inhibition of microtubule formation disrupts the mitotic spindle, leading to a halt in cell division.

Cell Cycle Arrest

The disruption of microtubule dynamics by these compounds typically leads to an arrest of the cell cycle at the G2/M phase. For compound 10s , it was observed that treatment of SGC-7901 cells resulted in a significant increase in the population of cells in the G2/M phase in a concentration-dependent manner.[1]

Induction of Apoptosis

Ultimately, cell cycle arrest at the G2/M phase triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspases and the cleavage of key cellular proteins, leading to programmed cell death.

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

G Signaling Pathway of Apoptosis Induction 4-Aryl-2-aminothiazole 4-Aryl-2-aminothiazole Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition 4-Aryl-2-aminothiazole->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitotic Spindle Defect Mitotic Spindle Defect Microtubule Disruption->Mitotic Spindle Defect G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Defect->G2/M Phase Arrest Apoptosis Induction Apoptosis Induction G2/M Phase Arrest->Apoptosis Induction Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death

Caption: Proposed signaling pathway for 4-aryl-2-aminothiazole derivatives.

G Experimental Workflow for Antiproliferative and Mechanistic Studies Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Tubulin Polymerization Assay Tubulin Polymerization Assay IC50 Determination->Tubulin Polymerization Assay Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) IC50 Determination->Cell Cycle Analysis (Flow Cytometry) Apoptosis Analysis (Western Blot) Apoptosis Analysis (Western Blot) IC50 Determination->Apoptosis Analysis (Western Blot)

Caption: Workflow for evaluating anticancer properties of 2-aminothiazoles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments discussed.

Antiproliferative Activity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., SGC-7901, MGC-803, HT-1080)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 72 hours.

  • Add 20 μL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of the test compounds on tubulin polymerization in vitro.

Materials:

  • Tubulin (≥99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well plates

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the plate at 37°C to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm every 30 seconds for a defined period (e.g., 60 minutes).

  • The inhibitory activity is determined by the reduction in the rate and extent of tubulin polymerization compared to the control (vehicle-treated) sample.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells by trypsinization.

  • Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.

  • Stain the cells with PI solution.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

Apoptosis Analysis by Western Blot

Objective: To detect the expression of key apoptosis-related proteins in cells treated with the test compounds.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL detection system.

  • Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

While direct experimental evidence for the biological activity of this compound remains to be elucidated, the available data on its close structural analogs strongly suggest its potential as a potent anticancer agent. The dimethoxy substitution pattern on the phenyl ring is a key determinant of its antiproliferative activity, which is likely mediated through the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis. The experimental protocols provided in this guide offer a robust framework for the future investigation and characterization of this promising compound and its derivatives in the pursuit of novel cancer therapeutics. Further research is warranted to synthesize and evaluate this compound to confirm its biological profile and therapeutic potential.

References

A Comparative Guide to 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and Other Thiazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine has emerged as a compound of interest, demonstrating significant potential in preclinical studies. This guide provides a comparative analysis of this specific derivative against other notable thiazole compounds, supported by experimental data from various studies. The information is intended to aid researchers in navigating the landscape of thiazole derivatives for drug discovery and development.

Performance Comparison: Anticancer and Antimicrobial Activities

The biological evaluation of this compound and its analogs has primarily focused on their anticancer and antimicrobial properties. The following tables summarize the quantitative data from various studies, offering a comparative perspective on their efficacy. It is crucial to note that direct comparisons of absolute values should be made with caution, as the experimental conditions, such as cell lines and assay methodologies, may vary between studies.

Anticancer Activity Data

The anticancer potential of thiazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-(2,5-Dimethoxyphenyl)-1,3,thiazol-2-amine Analog HT-29 (Colon)-[1]
MDA-MB-231 (Breast)-[1]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)SGC-7901 (Gastric)0.36[2]
A549 (Lung)0.86[2]
HT-1080 (Fibrosarcoma)0.52[2]
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)120-160[3]
MDA-MB-231 (Breast)70-170[3]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast)1.78[3]
A549 (Lung)4.04[3]
Compound 4c (A 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one)MCF-7 (Breast)2.57 ± 0.16[4]
HepG2 (Liver)7.26 ± 0.44[4]
Compound p2 (A 4-(4-bromophenyl)-thiazol-2-amine derivative)MCF7 (Breast)10.5[5]
5-Fluorouracil (Standard)MCF7 (Breast)5.2[5]
Staurosporine (Standard)MCF-7 (Breast)6.77 ± 0.41[4]
HepG2 (Liver)8.4 ± 0.51[4]

Note: A direct IC50 value for this compound was not explicitly found in the provided search results. The table includes data for closely related analogs and other thiazole derivatives to provide a comparative context.

Antimicrobial Activity Data

The antimicrobial efficacy of thiazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.

Compound/DerivativeMicroorganismMIC (mg/mL)Reference
Compound 3 (A heteroaryl(aryl) thiazole derivative with 2-(3,4-dimethoxyphenyl)ethanamine substituent)Various Bacteria0.23-0.7[6]
Compound 9 (A heteroaryl(aryl) thiazole derivative)Various Bacteria-[6]
Amoxicillin (Standard)Various Bacteria-[6]
Ampicillin (Standard)Various Bacteria-[6]
Ciprofloxacin (Standard)S. aureus, E. coli, P. aeruginosa-
Nystatin (Standard)C. albicans-

Note: Specific antimicrobial data for this compound was not available in the search results. The table presents data for other thiazole derivatives to illustrate the general antimicrobial potential of this class of compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the synthesis of thiazole derivatives and the evaluation of their anticancer activity, based on methodologies reported in the literature.

Synthesis of 4-Aryl-1,3-thiazol-2-amines (Hantzsch Thiazole Synthesis)

A common and versatile method for synthesizing the 4-phenyl-1,3-thiazol-2-amine scaffold is the Hantzsch thiazole synthesis.

Materials:

  • A substituted acetophenone (e.g., 2,5-dimethoxyacetophenone)

  • Thiourea

  • Iodine

  • Ethanol or other suitable solvent

Procedure:

  • A mixture of the substituted acetophenone (1 mmol) and thiourea (2 mmol) is dissolved in ethanol.

  • Iodine (1 mmol) is added portion-wise to the stirred solution.

  • The reaction mixture is heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is then washed with a solution of sodium thiosulfate to remove excess iodine, followed by water.

  • The product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-aryl-1,3-thiazol-2-amine.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (thiazole derivatives)

  • 96-well plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to the desired concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution are added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.[4]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is a critical aspect of drug development. Thiazole derivatives have been shown to modulate various signaling pathways implicated in cancer progression.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Inhibition mTORC1->Apoptosis Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Thiazole->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

experimental_workflow synthesis Synthesis of Thiazole Derivatives purification Purification & Characterization (e.g., NMR, MS, HPLC) synthesis->purification screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) purification->screening hit_id Hit Identification (Potency & Selectivity) screening->hit_id moa Mechanism of Action Studies (e.g., Signaling Pathway Analysis) hit_id->moa lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt moa->lead_opt lead_opt->synthesis Iterative Design in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo

Caption: A generalized experimental workflow for the discovery and development of thiazole-based therapeutic agents. therapeutic agents.

References

Efficacy of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative efficacy of various thiazole derivatives in different cancer cell lines. While direct and extensive experimental data for 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine is limited in publicly accessible research, this document evaluates its potential efficacy by comparing it with structurally related and well-studied thiazole compounds. The information herein is intended to guide researchers in the selection and further investigation of thiazole-based compounds for cancer therapy.

Introduction to Thiazole Derivatives in Oncology

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties. A key mechanism of action for many anticancer thiazole derivatives is the inhibition of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[1] The substitution pattern on the thiazole ring and its associated phenyl rings plays a crucial role in determining the cytotoxic potency and selectivity of these compounds.

Comparative Efficacy of Thiazole Derivatives

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of selected thiazole derivatives across various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine [1]SGC-7901Gastric Adenocarcinoma0.36
A549Lung Adenocarcinoma0.52
HT-1080Fibrosarcoma0.86
Compound 3e (2-N-methylamino-4-(3',4',5'-trimethoxyphenyl)-5-(4'-ethoxyphenyl)thiazole) [2]A549Lung Adenocarcinoma0.0017
MCF-7Breast Adenocarcinoma0.0031
HT-29Colorectal Adenocarcinoma0.0038
NCI/ADR-RESOvarian Carcinoma (MDR)0.0028
P388/ADRLeukemia (MDR)0.038
P388Leukemia0.0033
Combretastatin A-4 (CA-4) (Reference Compound) [2]A549Lung Adenocarcinoma0.0085
MCF-7Breast Adenocarcinoma0.046
HT-29Colorectal Adenocarcinoma3.8
NCI/ADR-RESOvarian Carcinoma (MDR)0.0058
P388/ADRLeukemia (MDR)0.017
P388Leukemia0.0015

*MDR: Multidrug-Resistant

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of thiazole derivatives are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: Following treatment, the culture medium is replaced with fresh medium containing MTT solution (typically 5 mg/mL) and incubated for 2-4 hours.[3] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V & Propidium Iodide Staining)

Apoptosis, or programmed cell death, can be detected and quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.[5]

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).[6]

  • Cell Staining: The cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[5]

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules.[7]

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.[8] The test compound or a control is added to the wells.

  • Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.[9]

  • Turbidity Measurement: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.[7] Inhibitors of tubulin polymerization will reduce the rate and extent of the absorbance increase.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by many anticancer thiazole derivatives and the general workflows for the experimental protocols described above.

G cluster_0 Mechanism of Action Thiazole_Derivative Thiazole Derivative Tubulin_Dimer α/β-Tubulin Dimer Thiazole_Derivative->Tubulin_Dimer Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Thiazole_Derivative->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Leads to G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Caption: Mechanism of action for tubulin-targeting thiazole derivatives.

G cluster_1 MTT Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Addition Add Thiazole Derivative Cell_Seeding->Compound_Addition Incubation Incubate (24-72h) Compound_Addition->Incubation MTT_Reagent Add MTT Reagent Incubation->MTT_Reagent Formazan_Formation Incubate (2-4h) (Formazan Formation) MTT_Reagent->Formazan_Formation Solubilization Solubilize Formazan (DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570nm) Solubilization->Absorbance_Reading

Caption: General workflow for the MTT cell viability assay.

G cluster_2 Apoptosis Assay Workflow Cell_Treatment Treat Cells with Thiazole Derivative Cell_Harvesting Harvest and Wash Cells Cell_Treatment->Cell_Harvesting Staining Stain with Annexin V and PI Cell_Harvesting->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Apoptotic Cells Flow_Cytometry->Data_Analysis

Caption: Workflow for apoptosis detection by flow cytometry.

Conclusion

The presented data highlights the significant potential of thiazole derivatives as anticancer agents. The efficacy of these compounds is highly dependent on the nature and position of substituents on the aromatic rings. While specific data for this compound is not extensively available, the potent activity of structurally similar compounds, such as N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, suggests that the dimethoxy substitution pattern is favorable for anti-proliferative activity. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future research.

References

Comparative Analysis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and Structurally Related Compounds: A Guide on Biological Activity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and its structural analogs. The focus is on their cross-reactivity and selectivity towards various biological targets, supported by experimental data from published research. This document is intended for researchers, scientists, and professionals in the field of drug development.

The 2-aminothiazole scaffold is a versatile pharmacophore found in a variety of biologically active compounds.[1][2] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The specific substitutions on the thiazole and amine groups significantly influence the compound's potency, selectivity, and potential for cross-reactivity with different biological targets.

Table 1: Comparative Biological Activities of 4-(Aryl)-1,3-thiazol-2-amine Derivatives
CompoundStructurePrimary TargetIC50/ActivityOther Targets/ActivitiesReference
This compound This compoundNot explicitly defined in provided resultsData not available in provided resultsThiazole derivatives show diverse activities like antimicrobial, anticancer, and neuroprotective effects.[4][4]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineTubulin PolymerizationIC50: 0.36-0.86 μM (antiproliferative)Potent antiproliferative activity against various cancer cell lines.[5][5]
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine5-Lipoxygenase (5-LOX)Potent anti-inflammatory activityDirect inhibition of 5-LOX.[6][6]
4-(Indol-3-yl)thiazole-2-amine derivatives (e.g., 5x) 4-(Indol-3-yl)thiazole-2-amine derivativesBacterial MurB and Fungal CYP51 (predicted)MIC: 0.06–0.12 mg/mL (antibacterial)Active against Gram-positive and Gram-negative bacteria, including resistant strains.[7][7]
(S)-N-(2-benzoylphenyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide (TTT-28) (S)-N-(2-benzoylphenyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamideP-glycoprotein (P-gp)Reverses multidrug resistance at 10 μMIncreases intracellular paclitaxel concentration.[8][8]

Detailed Experimental Methodologies

Tubulin Polymerization Inhibition Assay

This assay is crucial for identifying compounds that interfere with microtubule dynamics, a key mechanism for many anticancer drugs.

Protocol:

  • Preparation: Tubulin is purified from bovine brain and stored at -80°C. Before the experiment, it is thawed and pre-cleared by centrifugation.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Compound Addition: The test compound, such as N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), is added at various concentrations. A known tubulin inhibitor like colchicine is used as a positive control, and a vehicle (like DMSO) is used as a negative control.[5]

  • Initiation and Monitoring: The polymerization is initiated by raising the temperature to 37°C. The change in turbidity, which corresponds to microtubule formation, is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis tubulin Purified Tubulin mixture Reaction Mixture (Tubulin + Buffer) tubulin->mixture buffer Polymerization Buffer buffer->mixture add_compound Add Test Compound (e.g., Thiazole Derivative) mixture->add_compound initiate Initiate Polymerization (37°C) add_compound->initiate monitor Monitor Turbidity (Absorbance at 340 nm) initiate->monitor calculate Calculate IC50 Value monitor->calculate

Caption: Workflow of a typical tubulin polymerization inhibition assay.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay identifies compounds that can inhibit the 5-LOX enzyme, a key player in the inflammatory pathway.

Protocol:

  • Enzyme Preparation: The 5-LOX enzyme is typically sourced from potato tubers or recombinant systems and partially purified.

  • Reaction Mixture: The assay is conducted in a buffer solution (e.g., Tris-HCl) containing the 5-LOX enzyme and a substrate, typically arachidonic acid.

  • Compound Incubation: The test compounds, such as N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine, are pre-incubated with the enzyme at various concentrations before the addition of the substrate.[6]

  • Reaction Initiation and Measurement: The reaction is initiated by adding arachidonic acid. The formation of leukotrienes, the products of the 5-LOX reaction, is measured. This can be done by monitoring the change in absorbance at 234 nm, which corresponds to the formation of a conjugated diene system in the product.

  • Data Analysis: The inhibitory activity is expressed as the percentage of inhibition or as an IC50 value, determined from the concentration-response data.

Signaling Pathway of 5-Lipoxygenase in Inflammation

G cluster_pathway 5-Lipoxygenase Pathway Arachidonic_Acid Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX5 Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor Thiazole Inhibitor Inhibitor->LOX5

Caption: Inhibition of the 5-LOX pathway by thiazole derivatives.

Discussion on Cross-Reactivity and Selectivity

The provided data highlights that minor structural modifications to the 4-(aryl)-1,3-thiazol-2-amine scaffold can lead to significant changes in biological activity and target selectivity.

  • Anticancer Activity (Tubulin Inhibition): The presence of a dimethoxyphenyl group on the N-phenyl ring and a methoxyphenyl group at the 4-position of the thiazole, as seen in compound 10s , confers potent tubulin polymerization inhibitory activity.[5] This suggests that the specific arrangement and nature of the aryl substituents are crucial for interaction with the colchicine binding site on tubulin.

  • Anti-inflammatory Activity (5-LOX Inhibition): In contrast, a different substitution pattern, with a dimethylphenyl group on the N-phenyl ring and a chlorophenyl group at the 4-position, results in a potent 5-lipoxygenase inhibitor.[6] This indicates that the electronic and steric properties of the substituents direct the molecule towards a different target in the inflammatory pathway.

  • Antimicrobial Activity: The incorporation of an indole moiety at the 4-position of the thiazole ring leads to compounds with significant antibacterial and antifungal properties.[7] The proposed mechanism involves the inhibition of bacterial MurB and fungal CYP51 enzymes, demonstrating yet another distinct mode of action for this versatile scaffold.

  • P-glycoprotein Modulation: Further complexity is introduced with derivatives like TTT-28 , which features larger, more complex substituents. This compound acts as a P-glycoprotein modulator, reversing multidrug resistance in cancer cells.[8] This activity is distinct from direct cytotoxicity and highlights the potential for thiazole derivatives to act as chemosensitizers.

Logical Relationship of Thiazole Derivatives and Their Targets

G cluster_logic Target Selectivity of Thiazole Derivatives cluster_derivatives Derivatives cluster_targets Biological Targets Thiazole_Core 4-(Aryl)-1,3-thiazol-2-amine Core Tubulin_Inhibitor N-(2,4-dimethoxyphenyl)-4- (4-methoxyphenyl) derivative Thiazole_Core->Tubulin_Inhibitor LOX_Inhibitor N-(3,5-dimethylphenyl)-4- (4-chlorophenyl) derivative Thiazole_Core->LOX_Inhibitor Antimicrobial 4-(Indol-3-yl) derivative Thiazole_Core->Antimicrobial Pgp_Modulator Complex N- and 4-substituted derivative (TTT-28) Thiazole_Core->Pgp_Modulator Tubulin Tubulin Tubulin_Inhibitor->Tubulin LOX5 5-Lipoxygenase LOX_Inhibitor->LOX5 MurB_CYP51 MurB / CYP51 Antimicrobial->MurB_CYP51 Pgp P-glycoprotein Pgp_Modulator->Pgp

Caption: Structure-activity relationship of thiazole derivatives.

Conclusion

The cross-reactivity of this compound itself is not well-documented in the provided literature. However, the analysis of its structural analogs strongly suggests that the biological activity and target selectivity of this class of compounds are highly dependent on the nature and position of the substituents on the aryl rings and the amine group. The diverse activities observed, from tubulin inhibition to 5-LOX inhibition and antimicrobial action, indicate that while these compounds share a common scaffold, their cross-reactivity across these specific targets is likely to be low. This highlights the "privileged" nature of the 2-aminothiazole core, which can be tailored through chemical modification to achieve desired biological effects with a degree of selectivity. Further research involving broad-based screening and specific cross-reactivity panels would be necessary to fully elucidate the pharmacological profile of this compound.

References

Reproducibility of Experimental Results for 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for the synthesis and biological evaluation of 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry. The reproducibility of scientific findings is paramount for advancing drug discovery and development. This document aims to facilitate this by presenting available data, outlining experimental protocols, and offering a framework for comparison with related compounds.

Synthesis of this compound and Analogs

A plausible synthetic approach, based on the synthesis of the isomeric 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, is outlined below.[3] This would involve the initial bromination of 2',5'-dimethoxyacetophenone to yield 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-one, followed by cyclization with thiourea.

Generalized Experimental Protocol for Hantzsch Thiazole Synthesis:

A solution of the appropriate α-bromoketone (1 equivalent) in a suitable solvent such as ethanol is treated with thiourea (1-1.2 equivalents).[3] The reaction mixture is typically heated to reflux for a period ranging from 45 minutes to several hours, with reaction progress monitored by thin-layer chromatography (TLC).[3][4] Upon completion, the reaction is cooled and neutralized with a base, such as sodium bicarbonate, to precipitate the crude product.[3] Purification is generally achieved by recrystallization or column chromatography.

Table 1: Comparison of Synthesis Methods for 2-Aminothiazole Derivatives

Starting MaterialsReagents and ConditionsProductYieldReference
1-(3,4,5-trimethoxyphenyl)ethan-1-one1. Br₂, Et₂O, 0 °C to rt, 2h 35 min2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one84%[3]
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-oneThiourea, EtOH, reflux, 45 min4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine98%[3]
2-Bromo-1-(2,4-dimethylphenyl)ethanoneThioformamide, Ethanol, reflux, 2-4 hours4-(2,4-Dimethylphenyl)-1,3-thiazoleNot specified[4]
2-Chloro-1-(2,4,5-trichlorophenyl)ethanoneThiourea, Ethanol, reflux4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amineNot specified[2]

Characterization Data:

While specific NMR and mass spectrometry data for this compound are not detailed in the available literature, predicted data based on analogous structures can be a useful guide for researchers.[5][6] For instance, the protonated molecule [M+H]⁺ would be expected around m/z 237.07.[6] Detailed characterization would require experimental determination.

Biological Activity: Antiproliferative Properties

Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[1][7] The antiproliferative effects of these compounds are often attributed to their ability to inhibit key cellular processes.

While specific IC₅₀ values for the antiproliferative activity of this compound were not found in the searched literature, data for structurally related compounds provide valuable comparative insights. For example, a series of N-aryl-4-aryl-1,3-thiazole-2-amines have been evaluated as direct 5-lipoxygenase inhibitors, which is relevant to inflammation.

A study on 1,3,4-thiadiazoles with a 3-methoxyphenyl substituent showed weak to moderate anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[7] Another study on 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives reported promising cytostatic activity against multiple cancer cell lines in the NCI-60 screen.[3]

Table 2: Antiproliferative Activity of Related Thiazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
SCT-4 (a 1,3,4-thiadiazole derivative)MCF-7>100 (reduced DNA biosynthesis to 70% ± 3 at 100 µM)[7]
SCT-5 (a 1,3,4-thiadiazole derivative)MDA-MB-231>100 (reduced DNA biosynthesis to 71% ± 3 at 100 µM)[7]
Compound 4b (a trimethoxyphenyl thiazole pyrimidine derivative)HOP-92 (NSCL)GI value of 86.28% at 10 µM[3]
N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine (5)L1210 (murine leukemia)3[8]
N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine (5)P388 (murine leukemia)1[8]

Experimental Protocol for Antiproliferative Activity Assay (MTT Assay):

A common method to assess antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological rationale, the following diagrams are provided.

G cluster_synthesis Hantzsch Thiazole Synthesis Workflow start 2',5'-Dimethoxyacetophenone bromination Bromination (e.g., with Br2) start->bromination haloketone 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone bromination->haloketone condensation Condensation/Cyclization (Reflux in Ethanol) haloketone->condensation thiourea Thiourea thiourea->condensation neutralization Neutralization (e.g., NaHCO3) condensation->neutralization product This compound neutralization->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Generalized workflow for the Hantzsch synthesis of this compound.

G cluster_bioassay MTT Assay Workflow for Antiproliferative Activity seed Seed Cancer Cells in 96-well Plate adhere Allow Cells to Adhere seed->adhere treat Treat with Test Compound (Varying Concentrations) adhere->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for Formazan Formation add_mtt->formazan solubilize Solubilize Formazan Crystals (DMSO) formazan->solubilize read Measure Absorbance solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Standard workflow for determining the antiproliferative activity of a compound using the MTT assay.

Conclusion

The reproducibility of experimental results for this compound relies on detailed and standardized protocols. While a complete experimental dataset for this specific compound is not fully available in the reviewed literature, this guide provides a framework for its synthesis and biological evaluation based on established methods for analogous compounds. The provided tables and workflows offer a clear comparison point for researchers aiming to synthesize this compound and evaluate its biological properties. Further focused research is necessary to establish a comprehensive and reproducible experimental profile for this compound.

References

Benchmarking 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine Against Known Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a representative 2-aminothiazole derivative, structurally analogous to 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine, against established tubulin inhibitors. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide utilizes data from a closely related and potent analog, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine , as a benchmark. The data presented herein is intended to provide a valuable reference for the evaluation of novel thiazole-based compounds as potential anticancer agents targeting the tubulin cytoskeleton.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the cytotoxic activity (IC50 values) of the thiazole derivative analog and well-known tubulin inhibitors against various human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundSGC-7901 (Gastric Cancer) IC50 (μM)MGC-803 (Gastric Cancer) IC50 (μM)HeLa (Cervical Cancer) IC50 (μM)A549 (Lung Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 0.360.86Not ReportedNot ReportedNot Reported
Colchicine Not ReportedNot Reported0.00917[1]Not Reported0.0106[2]
Paclitaxel (Taxol) Not ReportedNot ReportedNot ReportedNot Reported< 0.001
Vinblastine Not ReportedNot Reported0.00483[1]Not ReportedNot Reported
Combretastatin A-4 (CA-4) Not ReportedNot Reported0.00093[1]Not ReportedNot Reported

Note: The IC50 values are presented as reported in the cited literature and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[3][4][5]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., SGC-7901, MGC-803)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., this compound) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. A vehicle control (DMSO) with the same final DMSO concentration as the highest compound concentration should also be prepared. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[6][7][8][9]

Objective: To determine if a compound inhibits or enhances tubulin polymerization and to quantify its potency (IC50).

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound stock solution in DMSO

  • Known tubulin inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: On ice, prepare a tubulin solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10-15% glycerol.

  • Compound Addition: Add the test compound at various concentrations (typically ranging from 0.1 µM to 10 µM) to the wells of a pre-warmed 96-well plate. Include vehicle (DMSO), inhibitor, and stabilizer controls.

  • Initiation of Polymerization: Add the chilled tubulin solution to each well to initiate the polymerization reaction.

  • Turbidity Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 to 90 minutes.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the DMSO control.

Visualizations

experimental_workflow cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cell_culture 1. Cancer Cell Culture compound_treatment 2. Treatment with Thiazole Derivative cell_culture->compound_treatment mtt_assay 3. MTT Assay compound_treatment->mtt_assay ic50_determination 4. IC50 Value Determination mtt_assay->ic50_determination polymerization_assay 6. Tubulin Polymerization Assay ic50_determination->polymerization_assay Proceed if cytotoxic tubulin_purification 5. Purified Tubulin tubulin_purification->polymerization_assay data_analysis 7. Analysis of Polymerization Inhibition polymerization_assay->data_analysis

Caption: Experimental workflow for evaluating a potential tubulin inhibitor.

signaling_pathway cluster_pathway Effect of Tubulin Inhibitors on Cell Cycle thiazole 4-(Aryl)-1,3-thiazol-2-amine (e.g., Tubulin Inhibitor) tubulin α/β-Tubulin Dimers thiazole->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization thiazole->microtubules Inhibits tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Assembly g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Signaling pathway of tubulin inhibitor-induced cell cycle arrest.

References

A Comparative Analysis of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and Its Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and its structurally related analogs reveals a promising class of compounds with significant antiproliferative activity, primarily through the inhibition of tubulin polymerization. This guide provides a side-by-side comparison of their efficacy, supported by experimental data, and outlines the key methodologies for their evaluation.

The core structure, featuring a 2-aminothiazole moiety linked to a substituted phenyl ring, has been the subject of extensive research in the pursuit of novel anticancer therapeutics. The substitution pattern on the phenyl ring, as well as modifications to the 2-amino group, has been shown to profoundly influence the biological activity of these compounds. While direct experimental data for this compound is limited in the reviewed literature, a closely related analog, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has demonstrated potent activity, serving as a key comparator in this analysis.

Comparative Antiproliferative Activity

The primary mechanism of anticancer action for this class of compounds is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these agents induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis in cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of these compounds against various cancer cell lines.

A study on N,4-diaryl-1,3-thiazol-2-amines highlighted that N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s) exhibited the most potent antiproliferative activity among the series.[1] Its IC50 values were in the sub-micromolar range across three human cancer cell lines: SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma).[1] This suggests that the presence and positioning of methoxy groups on the phenyl rings are crucial for cytotoxic efficacy.

CompoundR1 (Substitution on 2-amino phenyl)R2 (Substitution on 4-phenyl)SGC-7901 IC50 (µM)A549 IC50 (µM)HT-1080 IC50 (µM)Reference
10s 2,4-dimethoxy4-methoxy0.360.860.54[1]

Table 1: Antiproliferative activity of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s) against human cancer cell lines.[1]

Further studies on other analogs with a dimethoxyphenyl moiety have also demonstrated significant tubulin polymerization inhibitory activity. For instance, a series of thiazol-5(4H)-ones, which share structural similarities, showed potent inhibition of tubulin polymerization with IC50 values in the nanomolar range.[2] Specifically, compounds with a 3,4-dimethoxyphenyl group exhibited strong cytotoxic effects.[2]

Structure-Activity Relationship (SAR)

The collective data from various studies on 4-phenylthiazol-2-amine derivatives allows for the deduction of key structure-activity relationships:

  • Substitution on the 4-Phenyl Ring: The presence of methoxy groups on the phenyl ring at the 4-position of the thiazole is a common feature in highly active compounds. The 3,4,5-trimethoxyphenyl group, in particular, is a well-established pharmacophore for tubulin inhibitors.

  • Substitution on the 2-Amino Group: The nature of the substituent on the 2-amino group significantly impacts activity. The introduction of an N-aryl group, especially one with dimethoxy substitutions, as seen in the highly potent N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, appears to be beneficial for antiproliferative activity.[1]

  • Other Substitutions: Modifications at other positions of the thiazole ring and the phenyl rings have been explored to optimize activity and pharmacokinetic properties.

Other Potential Biological Activities

While the primary focus has been on their anticancer properties, some 2-aminothiazole derivatives have been investigated for other biological activities:

  • Adenosine A3 Receptor Antagonism: Certain 4-phenyl-1,3-thiazol-2-amine derivatives have been identified as antagonists of the adenosine A3 receptor.[3] This receptor is implicated in various physiological processes, and its modulation has therapeutic potential.

  • Cholinesterase Inhibition: Some studies have explored thiazole derivatives as cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases like Alzheimer's.[4]

Further research is needed to comprehensively evaluate this compound and its analogs for these secondary activities and to establish a clear structure-activity relationship for these targets.

Experimental Protocols

1. MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

2. Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP (a cofactor for polymerization), and a fluorescent reporter is prepared in a 96-well plate.

  • Compound Addition: The test compounds at various concentrations are added to the wells.

  • Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined from the concentration-response curve.

3. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specific duration, then harvested and washed.

  • Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Interpretation: The DNA content is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by these compounds and a typical experimental workflow for their evaluation.

G2_M_Arrest_Pathway cluster_0 Tubulin Polymerization Inhibition cluster_1 Cell Cycle Progression Thiazole_Analog 4-Phenylthiazol-2-amine Analog Tubulin α/β-Tubulin Dimers Thiazole_Analog->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation Thiazole_Analog->Microtubules Inhibits Tubulin->Microtubules Polymerization G2_M_Checkpoint G2/M Checkpoint Microtubules->G2_M_Checkpoint Required for Spindle Formation G2_Phase G2 Phase G2_Phase->G2_M_Checkpoint M_Phase M Phase (Mitosis) G2_M_Checkpoint->M_Phase Apoptosis Apoptosis G2_M_Checkpoint->Apoptosis Arrest leads to

Figure 1. Signaling pathway of G2/M cell cycle arrest induced by tubulin polymerization inhibitors.

Experimental_Workflow Start Compound Synthesis & Characterization MTT_Assay Antiproliferative Screening (MTT Assay) Start->MTT_Assay Tubulin_Assay Tubulin Polymerization Assay MTT_Assay->Tubulin_Assay Active Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Cell_Cycle_Analysis->Apoptosis_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Apoptosis_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Figure 2. Experimental workflow for the evaluation of 4-phenylthiazol-2-amine analogs.

References

In vivo validation of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Anticancer Activity of Thiazole Derivatives

2-Aminothiazole derivatives have emerged as a promising scaffold in the development of novel anticancer agents, with several analogues exhibiting potent and selective inhibitory activity against a range of human cancer cell lines.[1][2] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and cause cell cycle arrest.[3]

Comparative In Vivo Efficacy of Anticancer Thiazole Derivatives
CompoundAnimal ModelCancer TypeDosageTumor Growth Inhibition (%)Reference
OAT-449Mouse XenograftColorectal Adenocarcinoma (HT-29)Not SpecifiedSignificant[4]
OAT-449Mouse XenograftNeuroepithelioma (SK-N-MC)Not SpecifiedSignificant[4]
Compound 89Mouse XenograftNot SpecifiedNot SpecifiedSignificant[5]
Dasatinib (a 2-aminothiazole drug)VariousVariousClinically approved dosagesVaries with cancer type[1][2]
Alpelisib (a 2-aminothiazole drug)VariousVariousClinically approved dosagesVaries with cancer type[1]
Experimental Protocols

In Vivo Xenograft Studies for Anticancer Evaluation

A common method for evaluating the in vivo anticancer efficacy of a compound is the use of xenograft models in immunocompromised mice.[6][7][8][9]

  • Cell Culture: Human cancer cell lines (e.g., HT-29, SK-N-MC) are cultured in vitro until they reach the logarithmic growth phase.[8]

  • Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[6][8]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly using calipers to calculate tumor volume.[6]

  • Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The test compound is administered via a suitable route (e.g., intraperitoneal injection, oral gavage).[10]

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The study is typically terminated when tumors in the control group reach a specific size. Tumor growth inhibition is calculated as a percentage difference between the treated and control groups.[6][10]

Signaling Pathway

Tubulin Polymerization Inhibition

Many anticancer thiazole derivatives function by inhibiting tubulin polymerization, a critical process for cell division.[4][11] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.[12]

cluster_0 Microtubule Dynamics cluster_1 Cell Division Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Required for Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Thiazole Derivative Thiazole Derivative Thiazole Derivative->Tubulin Dimers

Caption: Inhibition of tubulin polymerization by thiazole derivatives disrupts mitotic spindle formation.

II. Anti-inflammatory Activity of Thiazole Derivatives

Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade.[13][14][15][16]

Comparative In Vivo Efficacy of Anti-inflammatory Thiazole Derivatives
CompoundAnimal ModelInflammation ModelDosageInhibition of Edema (%)Reference
Nitro-substituted thiazole derivativesWistar RatsCarrageenan-induced paw edemaNot SpecifiedBetter than standard (Nimesulide)[17]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)Not SpecifiedLPS-induced inflammation in RAW264.7 cells (in vitro)Not SpecifiedPotent inhibition of NO, IL-6, and TNF-α[18]
Thiazole acetamide derivatives (10-13)RatsRat paw edemaNot Specified84-93% of standard (Indomethacin)[19]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of novel compounds.[20][21][22][23]

  • Animal Groups: Wistar rats are divided into control, standard (e.g., Nimesulide, Indomethacin), and test groups.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized edema.

  • Measurement of Edema: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated by comparing the paw volume with the control group.

Signaling Pathway

COX and 5-LOX Inhibition

Thiazole derivatives can exert their anti-inflammatory effects by dually inhibiting the COX-2 and 5-LOX pathways, which are responsible for the production of prostaglandins and leukotrienes, respectively.[24][25][26]

cluster_0 COX Pathway cluster_1 5-LOX Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A2 Phospholipase A2 Cell Membrane Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Phospholipase A2->Arachidonic Acid Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes 5-LOX->Leukotrienes Leukotrienes->Inflammation Thiazole Derivative Thiazole Derivative Thiazole Derivative->COX-2 Inhibits Thiazole Derivative->5-LOX Inhibits

Caption: Dual inhibition of COX-2 and 5-LOX pathways by thiazole derivatives reduces inflammation.

III. Tyrosinase Inhibitory Activity of Thiazole Derivatives

Thiazole-containing compounds have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[27] This makes them potential agents for treating hyperpigmentation disorders and for use in skin-whitening cosmetic products.[28]

Comparative In Vivo Efficacy of Tyrosinase Inhibitory Thiazole Derivatives
CompoundAnimal ModelEndpointConcentrationEffectReference
4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivative (Compound 4)Zebrafish EmbryoDepigmentationNot SpecifiedComparable to Thiamidol[29]
(Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (Compound 15)Zebrafish LarvaeDepigmentation200 times lower than Kojic AcidComparable to Kojic Acid[30]
Calycosin (for comparison)ZebrafishInhibition of Pigmentation7.5 µM, 15 µM, 30 µMObvious inhibitory effect[31]
T1 (bis(4-hydroxybenzyl)sulfide, for comparison)ZebrafishReduction of Melanogenesis50 µMEffective reduction[32][33][34]
Experimental Protocols

Zebrafish Model for In Vivo Tyrosinase Inhibition

The zebrafish has become a popular in vivo model for screening compounds for their effects on pigmentation due to its genetic similarity to humans and the external development of its transparent embryos.[31][35]

  • Embryo Collection and Staging: Fertilized zebrafish embryos are collected and allowed to develop to a specific stage.

  • Compound Exposure: Embryos are placed in a multi-well plate containing embryo medium and the test compound at various concentrations. A known tyrosinase inhibitor (e.g., kojic acid, thiamidol) is used as a positive control.

  • Phenotypic Evaluation: After a defined incubation period, the pigmentation of the zebrafish embryos is observed and photographed under a microscope.

  • Quantification of Melanin: The melanin content can be quantified by lysing the embryos and measuring the absorbance of the melanin extract.

  • Toxicity Assessment: The viability and any morphological abnormalities of the embryos are also assessed to determine the toxicity of the compound.

Signaling Pathway

Tyrosinase and Melanogenesis

Tyrosinase is the rate-limiting enzyme in the complex biochemical pathway of melanin synthesis, known as melanogenesis.[36][37][38][39][40]

L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase L-DOPA L-DOPA L-DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase->L-DOPA Hydroxylation Tyrosinase->Dopaquinone Oxidation Thiazole Derivative Thiazole Derivative Thiazole Derivative->Tyrosinase Inhibits

Caption: Thiazole derivatives inhibit tyrosinase, a key enzyme in melanin production.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are, for the most part, investigational and have not been approved for clinical use, with the exception of those explicitly mentioned as approved drugs.

References

A Toxicological Comparison of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a comparative overview of the toxicological data available for 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine and structurally related compounds. Direct toxicological data for this compound is limited in the public domain. Therefore, this guide extrapolates potential toxicological concerns based on the known profiles of its core chemical moieties: the 2,5-dimethoxyphenyl group and the 2-aminothiazole ring. The information presented is intended for research and informational purposes only and should not be considered a comprehensive safety assessment.

Introduction

This compound is a synthetic organic compound featuring a 2-aminothiazole core substituted with a 2,5-dimethoxyphenyl group. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] However, it has also been flagged as a potential toxicophore, warranting careful toxicological evaluation.[2] The 2,5-dimethoxyphenyl moiety is found in a class of psychoactive phenethylamines known as the 2C series, which have known neurotoxic potential. This guide aims to provide a comparative analysis of the available toxicological data for compounds bearing these structural motifs to infer the potential toxicological profile of this compound.

Data Presentation: Comparative Toxicology

Due to the scarcity of direct data for the target compound, this section presents a comparative summary of toxicological data for structurally related compounds. This includes the parent 2-aminothiazole, derivatives of 2-aminothiazole, and compounds containing the 2,5-dimethoxyphenyl group.

CompoundToxicological EndpointValueSpecies/SystemReference
2-Aminothiazole Acute Oral LD50480 mg/kgRat[3]
Genotoxicity (Ames Test)Mutagenic in S. typhimurium TA98 and TA1538 with metabolic activationSalmonella typhimurium[4]
2-Amino-4-phenylthiazole Genotoxicity (Ames Test)NegativeSalmonella typhimurium (TA97, TA98, TA100, TA1535, TA1537) with and without metabolic activation[5]
2-Amino-4-thiazole acetic acid Genotoxicity (Ames Test)Non-mutagenicS. typhimurium (TA1535, TA1537, TA98, TA100, TA102) and E. coli WP2pKM101[4]
2,5-Dimethoxyphenethylamine (2C-H) Cytotoxicity (EC50)>1000 µMDifferentiated SH-SY5Y cellsNot explicitly cited, inferred from related compound data
Derivatives of 2C-H (e.g., 2C-I, 2C-B) NeurotoxicityInduce significant cytotoxicity in monoaminergic neuronsCultured neuronal cell linesNot explicitly cited, inferred from general knowledge
3-(3,4,5-trimethoxyphenyl)-2(3H)-thiazole thione Cytotoxicity (IC50)High activity against various cancer cell linesHuman cancer cell lines (T47D, MCF-7, MDA-MB-231)[6]
4-(3,5-dimethoxyphenyl) substituted thiazole Cytotoxicity (IC50)170-424 nMSix different cancer cell lines[7]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of data. Below are summaries of standard protocols for cytotoxicity and genotoxicity assessments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is proportional to the number of viable cells.

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine (or tryptophan), meaning they cannot synthesize it and require it for growth.

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound on a minimal agar plate lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[8]

In Vivo Hepatotoxicity Assessment

In vivo studies in animal models, typically rodents, are essential for evaluating potential liver toxicity.

  • Animal Model: Use a suitable rodent model (e.g., Wistar rats or BALB/c mice).

  • Dosing: Administer the test compound, typically via oral gavage, at multiple dose levels for a specified duration (acute, sub-chronic, or chronic).

  • Clinical Observations: Monitor the animals daily for any clinical signs of toxicity.

  • Biochemical Analysis: Collect blood samples at specified time points to analyze liver function markers, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

  • Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect liver tissues, fix them in formalin, and process them for histopathological examination to identify any cellular damage, inflammation, or necrosis.

In Vivo Neurotoxicity Assessment

Evaluating the potential for a compound to cause neurotoxicity typically involves a battery of tests in animal models.

  • Animal Model and Dosing: Similar to hepatotoxicity studies, use a relevant animal model and administer the compound at various dose levels.

  • Functional Observation Battery (FOB): Perform a series of standardized, non-invasive tests to assess sensory, motor, and autonomic functions. This can include observations of posture, gait, reactivity to stimuli, and motor activity.

  • Behavioral Tests: Conduct more specialized behavioral tests to evaluate learning, memory, and cognitive function.

  • Neuropathology: After the functional assessments, perfuse the animals and collect brain and nervous system tissues for histopathological analysis to identify any structural damage to neurons or other neural cells. OECD guidelines provide detailed protocols for conducting these studies.[5]

Visualizations

Experimental Workflow for Toxicological Screening

experimental_workflow General Workflow for Toxicological Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays (if warranted by in vitro results) cytotoxicity Cytotoxicity Assay (e.g., MTT) genotoxicity Genotoxicity Assay (e.g., Ames Test) acute_toxicity Acute Systemic Toxicity (e.g., LD50) genotoxicity->acute_toxicity Proceed to In Vivo repeated_dose Repeated Dose Toxicity acute_toxicity->repeated_dose hepatotoxicity Hepatotoxicity Assessment repeated_dose->hepatotoxicity neurotoxicity Neurotoxicity Assessment end Toxicological Profile neurotoxicity->end start Test Compound start->cytotoxicity Initial Screening

Caption: A generalized workflow for the toxicological screening of a novel chemical compound.

Potential Metabolic Activation of the 2-Aminothiazole Ring

metabolic_pathway Postulated Metabolic Activation of 2-Aminothiazole parent 2-Aminothiazole Derivative cyp450 CYP450 Enzymes parent->cyp450 Metabolism epoxide Reactive Epoxide Intermediate cyp450->epoxide detox Detoxification (e.g., Glutathione Conjugation) epoxide->detox covalent Covalent Binding to Macromolecules epoxide->covalent toxicity Potential Toxicity covalent->toxicity

References

Safety Operating Guide

Proper Disposal of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine for researchers, scientists, and drug development professionals. It is essential to consult your institution's specific Environmental Health and Safety (EHS) guidelines and to adhere to all local, state, and federal regulations. The information herein is based on available safety data for the compound and general best practices for laboratory hazardous waste management.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed. Due to the nature of thiazole derivatives and aromatic amines, it is prudent to handle this compound with caution, assuming it may possess other potential hazards such as skin and eye irritation, and potential environmental toxicity.[1][2][3][4]

Personal Protective Equipment (PPE) during handling and disposal:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3]

Quantitative Data Summary

The following table summarizes key hazard information for this compound.

Hazard ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
GHS PictogramGHS07Exclamation mark
Precautionary StatementsP264Wash skin thoroughly after handling
P270Do not eat, drink or smoke when using this product
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
P501Dispose of contents/container to an approved waste disposal plant[5][6][7]

Detailed Disposal and Decontamination Protocols

A. Waste Collection and Segregation:

  • Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and leak-proof hazardous waste container.[1][2][3] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1]

  • Segregation: Do not mix this waste stream with other incompatible wastes.[3][8][9] Store the waste container in a designated and well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials.[1]

B. Disposal of Unused Product and Contaminated Materials:

  • Solid Waste: Unused or expired solid this compound, as well as grossly contaminated items such as weighing boats, pipette tips, and filter paper, should be placed directly into the designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Sharps: Contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[2]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[9] After thorough rinsing and air-drying, and with labels defaced, the container may be disposed of as regular trash, in accordance with institutional policies.[10]

C. Spill Cleanup Protocol:

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel.[1][2] If the material is a dust, avoid raising dust clouds.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][3] Do not use combustible materials like paper towels for initial containment.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[5]

  • Decontamination: Clean the spill area with soap and water or a suitable laboratory detergent.[1][2] All cleaning materials (e.g., wipes, gloves) must also be disposed of in the hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department as required by your institution's policies.[1][2]

D. Final Disposal:

All collected hazardous waste containing this compound must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3][8] Never dispose of this chemical down the drain or in the regular trash.[1][9]

Workflow and Decision-Making Diagrams

The following diagrams illustrate the procedural workflows for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation decision1 Solid or Liquid Waste? start->decision1 solid_waste Solid Waste (Unused product, contaminated consumables) decision1->solid_waste Solid liquid_waste Liquid Waste (Solutions) decision1->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage end Arrange for Pickup by EHS/Licensed Contractor storage->end

Caption: Waste Disposal Workflow for this compound.

SpillCleanupWorkflow start Spill Occurs evacuate Evacuate Area & Alert Personnel start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Absorbed Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area (Soap & Water) cleanup->decontaminate dispose_cleanup Dispose of all Cleanup Materials as Hazardous Waste decontaminate->dispose_cleanup report Report to Supervisor & EHS dispose_cleanup->report

Caption: Spill Cleanup Procedure for this compound.

References

Essential Safety and Operational Guide for 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine. The following procedures are based on the known hazards of structurally related thiazole derivatives and are intended to ensure the safe management of this compound in a laboratory setting.

Hazard Identification and Precautions

Hazard Summary:

Hazard CategoryClassificationPrecautionary Statements
Physical Hazards Assumed to be a combustible solid.Keep away from heat, sparks, open flames, and hot surfaces.[5]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation - Assumed).[5]Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection.[1][5]
Skin Corrosion/Irritation (Causes skin irritation).[1]Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
Serious Eye Damage/Eye Irritation (Causes serious eye irritation).[1]Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Specific target organ toxicity — single exposure (May cause respiratory irritation).[1][2]Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Environmental Hazards Assumed to be hazardous to the aquatic environment.Avoid release to the environment.[2][5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[6]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[6][7]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[6][7]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[6][7]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[6]

Operational and Disposal Plans

Adherence to proper handling, storage, and disposal protocols is essential for maintaining a safe laboratory environment.

Handling and Storage:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing appropriate PPE.[1][6]

  • Minimize Dust: Handle in a manner that minimizes the generation of dust and aerosols.[1][6]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[1][6]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]

Spill Management:

  • Evacuate: Immediately notify personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the substance is flammable, extinguish all nearby ignition sources.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Do not use combustible materials like paper towels for initial containment.[5][8]

  • Cleanup: Decontaminate the spill area with soap and water. All cleanup materials must be collected in a sealed bag and disposed of as hazardous waste.[5]

  • Reporting: Report the incident to your laboratory supervisor and environmental health and safety (EHS) office.[5]

Disposal Plan:

  • Waste Collection: Collect waste material in a dedicated and clearly labeled hazardous waste container.[5] The container must be kept securely closed when not in use.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[5]

  • Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][9]

Workflow and Safety Procedures Diagram

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_start Start: Don PPE risk_assessment Conduct Risk Assessment prep_start->risk_assessment 1. gather_materials Gather Materials & Fume Hood Setup risk_assessment->gather_materials 2. weighing Weighing in Fume Hood gather_materials->weighing 3. dissolving Dissolution/Reaction in Fume Hood weighing->dissolving 4. decontaminate Decontaminate Glassware & Work Area dissolving->decontaminate 5. spill Spill Occurs dissolving->spill waste_collection Collect Waste in Labeled Container decontaminate->waste_collection 6. dispose Dispose via Approved Waste Management waste_collection->dispose 7. remove_ppe Remove PPE & Wash Hands dispose->remove_ppe 8. evacuate Evacuate & Alert spill->evacuate Immediate Action contain Contain Spill evacuate->contain cleanup_spill Clean & Decontaminate contain->cleanup_spill report_incident Report Incident cleanup_spill->report_incident report_incident->waste_collection Dispose of Spill Waste

Caption: Workflow for safe handling and disposal procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.